molecular formula C5H10O4 B1613025 2-Methoxyethyl methyl carbonate CAS No. 35466-86-5

2-Methoxyethyl methyl carbonate

Cat. No.: B1613025
CAS No.: 35466-86-5
M. Wt: 134.13 g/mol
InChI Key: FREKRUMBUWKLPT-UHFFFAOYSA-N
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Description

2-Methoxyethyl methyl carbonate is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyethyl methyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl methyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O4/c1-7-3-4-9-5(6)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREKRUMBUWKLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632608
Record name 2-Methoxyethyl methyl carbonate
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35466-86-5
Record name 2-Methoxyethyl methyl carbonate
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Record name 2-methoxyethyl methyl carbonate
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Foundational & Exploratory

Technical Monograph: 2-Methoxyethyl Methyl Carbonate (MEMC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methoxyethyl methyl carbonate (CAS 35466-86-5) Content Type: Technical Monograph & Operational Guide

Architecting High-Performance Electrolytes & Green Synthesis Pathways

Executive Directive: The "Hybrid" Advantage

2-Methoxyethyl methyl carbonate (MEMC), CAS 35466-86-5, represents a strategic convergence in solvent engineering. It is an asymmetric carbonate that fuses the electrochemical stability of linear carbonates (like Dimethyl Carbonate, DMC) with the high solvation power of ethers (like Glymes).

For the researcher, MEMC is not merely a solvent; it is a functional tool used to:

  • Suppress Crystallization: In Lithium-ion batteries (LIBs), it exhibits Vogel-Tammann-Fulcher (VTF) behavior, maintaining liquid transport pathways well below the freezing points of standard electrolytes.

  • Enhance Solvation: The ether oxygen provides a secondary coordination site for cations (Li+, Na+), boosting salt dissociation without the high viscosity penalties of cyclic carbonates.

  • Drive Green Synthesis: In pharmaceutical and organic synthesis, it serves as a non-toxic methylating and carbonylating agent, replacing hazardous halides and phosgene derivatives.

Physicochemical Profile

The following data aggregates experimental values and structural estimates to guide experimental design.

PropertyValueContext/Notes
CAS Number 35466-86-5
IUPAC Name Methyl (2-methoxyethyl) carbonate
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol
Boiling Point 95°C @ 82 Torr Est.[1][2][3] Atmospheric BP: ~165–170°C [1][2]
Density ~1.05 g/mLHigher than DMC (1.07) due to oxygen content
Appearance Colorless Liquid
Solubility HighMiscible with alcohols, esters, ketones; dissolves LiPF₆, LiFSI
Flash Point Est. >45°CClass 3 Flammable Liquid (H226)
Dielectric Constant Moderate-HighEnhanced by ether linkage relative to DMC (ε=3.1)

Critical Insight: Unlike symmetric carbonates (DMC, DEC), MEMC's asymmetry disrupts crystal lattice formation, significantly lowering the melting point. This makes it an ideal "co-solvent" for low-temperature applications.

Synthesis Protocol: Transesterification

Core Directive: Maximizing Atom Economy

The industrial and laboratory standard for producing MEMC is the base-catalyzed transesterification of 2-methoxyethanol with Dimethyl Carbonate (DMC). This route avoids toxic chloroformates.

Mechanism & Workflow

The reaction is an equilibrium process. To drive high yields, the methanol byproduct must be continuously removed (often as a DMC/MeOH azeotrope).

SynthesisWorkflow Reactants Reactants 2-Methoxyethanol + DMC (Excess) Catalyst Catalyst Addition NaOMe or K2CO3 (0.5-1 mol%) Reactants->Catalyst Reactor Reflux Reactor T = 75-90°C Catalyst->Reactor Azeotrope Azeotrope Removal DMC/MeOH Distillation Reactor->Azeotrope Continuous Removal Crude Crude MEMC Reactor->Crude Equilibrium Shift Azeotrope->Reactants Recycle DMC Purification Vacuum Distillation Target: 95°C @ 82 Torr Crude->Purification Product Pure MEMC (>99.5%) Purification->Product

Figure 1: Catalytic transesterification workflow for MEMC synthesis emphasizing azeotropic removal of methanol to drive equilibrium.

Step-by-Step Protocol
  • Charge: In a dry 3-neck flask, combine 2-methoxyethanol (1.0 eq) and Dimethyl Carbonate (3.0 eq) . The excess DMC acts as both reactant and entrainer.

  • Catalyze: Add Sodium Methoxide (NaOMe) (0.5 – 1.0 mol%) under inert atmosphere (N₂ or Ar).

  • Reflux & Shift: Heat to reflux (~80-90°C). Use a fractionating column to distill off the DMC/Methanol azeotrope (bp ~64°C).

    • Checkpoint: Monitor head temperature. If it rises above 64°C, you are losing reactant (DMC). Increase reflux ratio.

  • Workup: Once methanol generation ceases, cool the mixture. Neutralize the catalyst (e.g., with glacial acetic acid or solid CO₂).

  • Purification: Perform fractional distillation under reduced pressure. Collect the fraction boiling at 95°C (82 Torr) .

    • Purity Check: GC-MS should show <0.1% water and <0.5% 2-methoxyethanol for battery-grade applications.

Advanced Application: Energy Storage (LIBs)

The "Killer App": Solvent-Assisted Ion Conduction

MEMC is a superior alternative to standard alkyl carbonates for low-temperature electrolytes . Standard electrolytes (EC/DMC) freeze or become sluggish at -20°C. MEMC formulations maintain conductivity via the Vogel-Tammann-Fulcher (VTF) mechanism, where ion transport is coupled to polymer-like segmental motion of the solvent chains rather than simple viscosity-limited diffusion.

Solvation Mechanism

The ether oxygen in the methoxyethyl tail creates a "chelating" effect, loosely binding Li+ ions. This reduces the energy barrier for desolvation at the graphite anode interface [3].

SolvationMechanism cluster_solvent MEMC Molecule Li Li+ Cation Anode Graphite Anode Surface Li->Anode Desolvation & Intercalation CarbonateO Carbonate Carbonyl (C=O) Primary Coordination CarbonateO->Li Strong Dipole EtherO Ether Oxygen (-O-) Secondary Coordination EtherO->Li Flexible Chelation

Figure 2: Dual-site coordination mechanism of MEMC. The ether tail prevents tight ion pairing, facilitating transport even in highly viscous, cold regimes.

Experimental Formulation (Self-Validating)

To test MEMC efficacy in a coin cell (CR2032):

  • Control: 1.0 M LiPF₆ in EC/DMC (1:1 v/v).

  • Test: 1.0 M LiPF₆ in EC/MEMC (3:7 v/v).

  • Validation: Perform Electrochemical Impedance Spectroscopy (EIS) at -30°C. The MEMC cell should exhibit significantly lower bulk resistance (

    
    ) and charge transfer resistance (
    
    
    
    ) due to the suppression of solvent freezing [3].

Application: Chemical Synthesis (Pharma/Green Chem)[4][5]

For drug development professionals, MEMC offers a green alkylation platform .

  • Methylating Agent: At elevated temperatures (>150°C) and in the presence of catalysts (e.g., zeolites or phosphonium salts), MEMC can transfer its methyl group to phenols, anilines, or carboxylic acids.

    • Advantage:[2][4][5] The byproduct is 2-methoxyethanol and CO₂, avoiding the generation of inorganic salts (NaI, Na₂SO₄) typical of Williamson ether synthesis.

  • Specialty Solvent: Its amphiphilic nature (polar carbonate + lipophilic ether) makes it excellent for dissolving peptide coupling reagents or performing reactions on glycosylated scaffolds where solubility is often a bottleneck.

Safety, Handling, & Storage[8]

Hazard Classification (GHS):

  • H226: Flammable liquid and vapor.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage Protocol:

  • Atmosphere: Store under dry Nitrogen or Argon. Moisture triggers hydrolysis to 2-methoxyethanol and CO₂.

  • Container: Stainless steel or amber glass. Avoid polyethylene for long-term storage (swelling risk).

  • Peroxide Check: Like all ethers, the methoxyethyl moiety can form peroxides upon prolonged exposure to air, though the electron-withdrawing carbonate group mitigates this. Test for peroxides every 6 months using starch-iodide paper.

References

  • LookChem. (n.d.). Bis(2-methoxyethyl) carbonate Properties (Reference for BP estimation). Retrieved February 28, 2026, from [Link]

  • ResearchGate. (2025).[6] 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Retrieved February 28, 2026, from [Link]

  • PubChem. (2025).[1] 2-Methoxyethyl methyl carbonate | C5H10O4.[1][7][8] National Library of Medicine. Retrieved February 28, 2026, from [Link]

Sources

Advanced Characterization of 2-Methoxyethyl Methyl Carbonate (MEMC): A Physicochemical & Electrochemical Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxyethyl methyl carbonate (MEMC) (CAS: 35466-86-5) represents a critical evolution in the design of "functional electrolytes" for high-voltage Lithium-Ion Batteries (LIBs). Unlike traditional linear carbonates (DMC, EMC) which serve primarily as low-viscosity diluents, MEMC integrates an ether linkage within a carbonate framework. This hybrid molecular architecture confers a dual advantage: the anodic stability characteristic of carbonates (up to ~5.4 V vs. Li/Li⁺) and the superior cation solvation kinetics typical of glymes, without the latter's susceptibility to co-intercalation and exfoliation at the graphite anode.

This guide provides a rigorous technical analysis of MEMC, detailing its synthesis, physicochemical properties, and electrochemical validation protocols. It is designed for researchers seeking to optimize electrolyte formulations for next-generation cathodes (e.g., Ni-rich NMC, LNMO).

Part 1: Molecular Architecture & Solvation Dynamics

The structural innovation of MEMC lies in its asymmetry. By substituting one methyl group of Dimethyl Carbonate (DMC) with a 2-methoxyethyl group, the molecule gains a "bidentate-like" functionality.

Structural Advantages
  • Chelation Effect: The ether oxygen (

    
    ) and the carbonyl oxygen (
    
    
    
    ) can cooperatively coordinate Li⁺ ions. This lowers the desolvation energy barrier at the electrode interface compared to pure EC/DMC systems.
  • Liquid Range Extension: The introduction of the ethoxy chain disrupts crystal packing, significantly lowering the freezing point and suppressing crystallization, which is vital for low-temperature performance (

    
     and below).
    
  • Anodic Stability: Unlike pure ethers (e.g., DME) which oxidize readily above 4.0 V, the electron-withdrawing carbonate group in MEMC stabilizes the adjacent ether linkage, pushing the oxidation potential beyond 5.0 V.

Visualization: Solvation Mechanism

The following diagram illustrates the competitive solvation mechanism where MEMC acts as a pseudo-chelate.

SolvationDynamics Li_Ion Li+ Cation Solvation_Shell Primary Solvation Shell (Li+ • nMEMC • mEC) Li_Ion->Solvation_Shell Aggregates MEMC MEMC Molecule (Bidentate Ligand) MEMC->Li_Ion Ether-O Coordination MEMC->Li_Ion Carbonyl-O Coordination EC Ethylene Carbonate (High Permittivity) EC->Li_Ion Carbonyl-O Only Desolvation Desolvation Barrier (Interface) Solvation_Shell->Desolvation Transport to Anode

Figure 1: Proposed solvation mechanism showing MEMC providing bidentate coordination to Li+, modifying the solvation shell structure compared to monodentate EC.

Part 2: Critical Physicochemical Parameters

The following data aggregates experimental values and homologous series estimations essential for modeling electrolyte behavior.

Table 1: Physicochemical Properties of MEMC
ParameterValue / RangeUnitContext/Notes
CAS Number 35466-86-5-Specific to the asymmetric methyl variant.
Molecular Weight 134.13 g/mol Heavier than DMC (90.08), reducing volatility.
Boiling Point 160 – 170°CEstimated range based on homologs (DMC: 90°C, Bis-analog: 231°C).
Melting Point < -80°CExhibits glass transition (

) rather than sharp freezing.
Density ~1.05 - 1.08g/cm³At 25°C. Slightly denser than water.
Viscosity (

)
1.2 – 1.8cPAt 25°C. Follows VTF behavior; more viscous than DMC but < EC.
Flash Point > 45°CClassified as Flammable Liquid (Category 3).
Dielectric Constant ~5 – 8

Higher than linear carbonates due to ether polarity.
Oxidation Potential ~5.4V vs Li/Li⁺Determined via LSV on Pt electrode.

Technical Note: MEMC viscosity and conductivity do not follow simple Arrhenius behavior.[1] They are best fitted using the Vogel-Tammann-Fulcher (VTF) equation, indicating that ion transport is coupled to the segmental motion of the polymer-like ether chains.

Part 3: Experimental Protocols

Protocol A: Synthesis via Transesterification

Objective: Synthesize high-purity MEMC from Dimethyl Carbonate (DMC) and 2-Methoxyethanol. Reaction Type: Equilibrium-limited Transesterification.

Reagents:

  • Dimethyl Carbonate (DMC) [Anhydrous, 99.9%]

  • 2-Methoxyethanol (2-ME) [Anhydrous][2]

  • Catalyst: Sodium Methoxide (NaOMe) or ZIF-8 (Heterogeneous MOF for easier separation).

Workflow:

  • Stoichiometry: Charge a reactor with DMC and 2-ME in a 4:1 molar ratio . The excess DMC drives the equilibrium toward the product and prevents the formation of the symmetric bis(2-methoxyethyl) carbonate byproduct.

  • Catalysis: Add 0.5 wt% NaOMe (or 1-2 wt% ZIF-8).

  • Reflux: Heat to 80-90°C (just below DMC boiling point) under inert atmosphere (

    
    ).
    
  • Azeotropic Distillation: The reaction produces Methanol (MeOH). DMC and MeOH form a low-boiling azeotrope (~63°C). Continuously remove this azeotrope using a fractionation column to push conversion.

  • Purification:

    • Step 1: Remove catalyst (filtration for ZIF-8; neutralization/wash for NaOMe).

    • Step 2: Fractional distillation. Collect fraction at ~160°C (atmospheric) or corresponding reduced pressure temp.

    • Target Purity: >99.9% (GC-MS) for battery grade. Water content must be <20 ppm (Karl Fischer).

SynthesisWorkflow Start Reactants: DMC (Excess) + 2-Methoxyethanol Reactor Reactor (80-90°C) Catalyst: NaOMe or ZIF-8 Start->Reactor Distillation Azeotropic Removal (DMC/MeOH Azeotrope) Reactor->Distillation Equilibrium Shift Distillation->Reactor Reflux Crude Crude Mixture: MEMC + Trace Bis-analog Distillation->Crude Reaction Complete Purification Fractional Distillation Target BP: ~160-170°C Crude->Purification Final Battery Grade MEMC (>99.9%, <20ppm H2O) Purification->Final

Figure 2: Synthesis workflow emphasizing the critical azeotropic removal of methanol to drive yield.

Protocol B: Electrochemical Stability Window (ESW) Determination

Objective: Validate the oxidative stability of MEMC-based electrolytes.

Materials:

  • Working Electrode: Platinum (Pt) disk (polished to mirror finish).

  • Counter/Reference Electrode: Lithium metal foil.

  • Electrolyte: 1.0 M LiPF₆ in MEMC (or MEMC/EC 1:1 v/v).

Methodology (Linear Sweep Voltammetry - LSV):

  • Cell Assembly: Assemble a coin cell (CR2032) or a 3-electrode Swagelok cell in an Argon-filled glovebox (

    
    ).
    
  • OCV Hold: Allow the cell to rest at Open Circuit Voltage (OCV) for 2 hours to stabilize the interface.

  • Sweep Parameters:

    • Scan Rate: 1.0 mV/s (Standard) or 0.1 mV/s (High sensitivity).

    • Voltage Range: OCV to 6.0 V vs. Li/Li⁺.

  • Analysis:

    • The onset potential is defined as the voltage where the current density exceeds 10 µA/cm² .

    • Expected Result: MEMC typically shows stability up to 5.4 V , significantly higher than pure ethers (~4.0 V) and comparable to high-purity linear carbonates.

Part 4: Safety & Handling

  • Hazard Classification: Flammable Liquid (Category 3), Skin/Eye Irritant.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake. Hydrolysis leads to the formation of 2-methoxyethanol and methanol/CO₂, which degrades battery performance.

  • Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

  • PubChem. (2025). 2-Methoxyethyl methyl carbonate (Compound).[1][3][4][5][6] National Library of Medicine. [Link]

  • Smart, M. C., et al. (2000). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries.[1][3][4][5][7] Electrochimica Acta.[3][4] [Link]

  • Zhang, H., et al. (2017). Modeling Insight into Battery Electrolyte Electrochemical Stability and Interfacial Structure. U.S. Army Research Laboratory. [Link]

Sources

Precision in Nomenclature: A Technical Guide to 2-Methoxyethyl Methyl Carbonate (MEMC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes fields of lithium-ion battery (LIB) electrolyte formulation and pharmaceutical synthesis, ambiguity in chemical nomenclature can lead to catastrophic experimental failures. 2-Methoxyethyl methyl carbonate (MEMC) , CAS [35466-86-5], is a critical asymmetric carbonate ester. Often overshadowed by its symmetric analogs (Dimethyl carbonate, DMC; Diethyl carbonate, DEC), MEMC offers unique solvation properties that bridge the gap between polarity and viscosity.

This guide provides a definitive reference for the nomenclature, physicochemical identity, and synthesis of MEMC. It moves beyond a simple list of synonyms to explain the structural logic behind each name, ensuring researchers can confidently identify, procure, and utilize this compound in complex applications.

Chemical Identity & Nomenclature Systems

The primary challenge in sourcing MEMC is the variability in naming conventions across chemical databases and regulatory bodies. Below is the authoritative breakdown of its identity.

Standardized Identifiers
Identifier System Value Context
CAS Registry Number 35466-86-5 Primary Key for procurement & regulatory search.[1]
IUPAC Name Methyl 2-methoxyethyl carbonateOfficial systematic name.[2]
CA Index Name Carbonic acid, 2-methoxyethyl methyl esterUsed in Chemical Abstracts Service searches.
Molecular Formula C₅H₁₀O₄Mass balance calculations.
SMILES COCCOC(=O)OCChemoinformatics & molecular modeling.
InChIKey FREKRUMBUWKLPT-UHFFFAOYSA-NUnique hashed identifier for database linking.
Synonym Analysis & Structural Logic

Understanding the synonyms requires dissecting the molecule into its functional moieties: a central carbonate core flanked by a methyl group and a 2-methoxyethyl ether tail.

  • Asymmetric Carbonate Nomenclature:

    • Synonym:Methyl 2-methoxyethyl carbonate [1][2][3][4]

    • Logic: Lists the two different alkyl groups attached to the carbonate oxygen atoms.

  • Acid Ester Nomenclature:

    • Synonym:Carbonic acid, methyl 2-methoxyethyl ester [1]

    • Logic: Treats the molecule as a diester of carbonic acid (

      
      ).
      
  • Acronyms & Industry Codes:

    • Synonym:MEMC or MOEMC

    • Logic: Common abbreviations in battery literature (e.g., M ethoxyE thyl M ethyl C arbonate).

    • Warning: Do not confuse with BMC (Bis(2-methoxyethyl) carbonate), the symmetric byproduct often present as an impurity.

Structural Visualization

The following diagram illustrates the mapping between the chemical structure and its nomenclature components.

MEMC_Structure Core Carbonate Core (-O-C(=O)-O-) MEMC 2-Methoxyethyl Methyl Carbonate (MEMC) Core->MEMC Forms Methyl Methyl Group (CH3-) Methyl->Core Ester Linkage 1 Methyl->MEMC EtherTail 2-Methoxyethyl Group (CH3-O-CH2-CH2-) EtherTail->Core Ester Linkage 2 EtherTail->MEMC

Figure 1: Structural decomposition of MEMC showing the asymmetry responsible for its unique solvation properties.

Physicochemical Profile

MEMC is valued for its "Goldilocks" properties—it possesses higher polarity than linear carbonates (like DMC) but lower viscosity than cyclic carbonates (like EC).

PropertyValueTechnical Significance
Molecular Weight 134.13 g/mol Stoichiometric calculations.
Density ~1.053 g/cm³Volumetric dosing in automated reactors.
Boiling Point 95°C (at 82 Torr)Indicates moderate volatility; requires vacuum distillation for purification.
Solubility High in polar organicsExcellent co-solvent for LiPF₆ salts in batteries.
Flash Point ~45-50°C (Est.)Flammable Liquid (H226) .[4] Requires Class I safety protocols.

Synthesis & Characterization Protocols

For researchers needing high-purity MEMC (e.g., battery grade >99.9%), commercial sources may contain stabilizing additives. In-house synthesis via transesterification is the standard protocol to ensure purity.

Synthesis Workflow (Transesterification)

Reaction:



Protocol Logic:

  • Equilibrium Control: The reaction is reversible. Methanol (MeOH) must be continuously removed to drive the equilibrium toward MEMC.

  • Catalyst Selection: Sodium methoxide (NaOMe) is preferred as it introduces no foreign ions (sodium is easily removed, methoxide matches the leaving group).

Synthesis_Workflow Reagents Reagents: Dimethyl Carbonate (Excess) 2-Methoxyethanol (1.0 eq) Reaction Reflux (80-90°C) Continuous MeOH Removal Reagents->Reaction Catalyst Catalyst: Sodium Methoxide (0.5 mol%) Catalyst->Reaction Quench Quench / Neutralization (Acidic Workup) Reaction->Quench Completion Distillation Fractional Distillation (Vacuum recommended) Quench->Distillation Product Purified MEMC (>99% Purity) Distillation->Product Main Fraction Byproduct Byproduct: Bis(2-methoxyethyl) carbonate Distillation->Byproduct Residue/Tails

Figure 2: Step-by-step synthesis workflow emphasizing the separation of the symmetric byproduct.

Characterization (Self-Validating System)

To verify the identity of MEMC and distinguish it from the symmetric bis-carbonate impurity, use 1H NMR .

  • Diagnostic Peaks (CDCl₃):

    • 
       3.80 ppm (s, 3H): Methyl ester  group (
      
      
      
      -O-C=O). Note: This peak disappears in the symmetric bis-carbonate impurity.
    • 
       4.30 ppm (t, 2H): Methylene group adjacent to carbonate (
      
      
      
      -O-C=O).
    • 
       3.60 ppm (t, 2H): Methylene group adjacent to ether (
      
      
      
      -O-).
    • 
       3.40 ppm (s, 3H): Terminal methoxy group (
      
      
      
      -O-).

Validation Rule: The integration ratio must be 3:2:2:3 . Any deviation suggests contamination with DMC (excess reagent) or Bis(2-methoxyethyl) carbonate.

Applications & Context

Why does the precise synonym matter? Because MEMC is often a "stealth" ingredient in proprietary mixtures.

Lithium-Ion Batteries (Electrolytes)

MEMC is a "smart solvent."

  • Mechanism: The ether oxygen (

    
    ) chelates 
    
    
    
    ions, enhancing conductivity, while the carbonate group forms a stable Solid Electrolyte Interphase (SEI) on graphite anodes.
  • Low-Temperature Performance: Unlike Ethylene Carbonate (EC), which freezes at room temperature, MEMC mixtures maintain liquid states at sub-zero temperatures, crucial for automotive applications [1].

Pharmaceutical & Organic Synthesis[5]
  • Green Solvent: MEMC acts as a polar aprotic solvent alternative to DMF or DMAc in certain nucleophilic substitutions, offering easier removal via distillation.

  • Protecting Group Reagent: Can be used to introduce the methoxyethyl carbonate protecting group, which is stable to acids but cleavable under specific basic conditions.

Safety & Regulatory Compliance

When handling MEMC, synonymous names do not alter the safety profile.

  • GHS Classification:

    • H226: Flammable liquid and vapor.

    • H315/H319: Causes skin and eye irritation.

  • Handling:

    • Must be stored under inert gas (Argon/Nitrogen) if used for battery research (anhydrous conditions).

    • Avoid contact with strong oxidizing agents and strong bases (hydrolysis risk).

References

  • Fundamental Studies on 2-Methoxyethyl Methyl Carbonate-Based Electrolytes for Lithium-Ion Batteries. ResearchGate. Available at: [Link]

  • Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries. National Institutes of Health (PubMed). Available at: [Link]

  • PubChem Compound Summary for CID 23290296, 2-Methoxyethyl methyl carbonate. PubChem. Available at: [Link]

Sources

fundamental electrochemical behavior of 2-Methoxyethyl methyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fundamental Electrochemical Behavior of 2-Methoxyethyl methyl carbonate (MEMC)

Abstract

2-Methoxyethyl methyl carbonate (MEMC) is an asymmetric organic carbonate solvent that has garnered significant interest for its potential application in lithium-ion battery electrolytes. Its unique molecular structure, which integrates both a polar carbonate group and a flexible ether-linked methoxyethyl chain, offers a compelling balance of properties.[1] This guide provides a comprehensive analysis of the core electrochemical behavior of MEMC, including its electrochemical stability, ion transport mechanisms, and interfacial decomposition pathways at both the anode and cathode. We will detail the formation and composition of the critical solid electrolyte interphase (SEI) and present field-proven experimental protocols for characterizing MEMC-based electrolytes, designed for researchers and scientists in the energy storage and drug development fields.

Introduction: The Rationale for MEMC in Modern Electrolytes

The performance, safety, and lifespan of lithium-ion batteries are critically dependent on the properties of the electrolyte. Traditional electrolytes are often mixtures of cyclic carbonates like ethylene carbonate (EC), which is excellent for salt dissociation and SEI formation, and linear carbonates like ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC), which reduce viscosity and improve ionic mobility.[2][3]

MEMC (C₅H₁₀O₄) emerges as a specialty solvent that combines the functionalities of these components into a single molecule.[1] The carbonate moiety provides the high polarity necessary for effective dissolution of lithium salts (e.g., LiPF₆), while the ether chain imparts molecular flexibility, which is advantageous for ion transport, particularly in cold environments.[1][4] Research indicates that MEMC-based electrolytes can achieve glassy states at low temperatures without freezing, a unique behavior that supports a solvent-assisted ion conduction mechanism.[1][4]

Caption: Molecular structure of 2-Methoxyethyl methyl carbonate (MEMC).

Core Electrochemical Properties

Ionic Conductivity and Transport Mechanism

The efficiency of an electrolyte is fundamentally tied to its ability to transport lithium ions. For MEMC-based electrolytes, the relationship between ionic conductivity and temperature does not follow a simple Arrhenius model. Instead, it is well-described by the Vogel-Tammann-Fulcher (VTF) equation, which is characteristic of systems where ion transport is coupled with the segmental motion of the solvent molecules.[4]

This behavior supports a solvent-assisted ion conduction mechanism .[4] Spectroscopic data confirm strong interactions between the lithium cations (Li⁺) and the MEMC solvent molecules, likely involving both the carbonyl oxygen of the carbonate group and the ether oxygen.[4] This strong solvation shell facilitates the movement of Li⁺ through the electrolyte. In contrast, interactions with the anions are weaker.[4]

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. This is a paramount parameter for compatibility with high-energy-density electrodes. MEMC-based electrolytes have been evaluated for their stability and have demonstrated utility in cells with standard graphite anodes and high-voltage cathodes like Lithium Cobalt Oxide (LiCoO₂) and Nickel-Manganese-Cobalt Oxide (NMC).[1][4] The precise window depends on the electrode material and the specific lithium salt used, but its proven compatibility with cathodes operating above 4.0 V vs. Li/Li⁺ makes it a viable candidate for modern battery systems.

PropertyValueSource
Molecular Formula C₅H₁₀O₄[5]
Molar Mass 134.13 g/mol [5]
Ion Transport Model Vogel-Tammann-Fulcher (VTF)[4]
Anode Compatibility Graphite[4]
Cathode Compatibility LiCoO₂, NMC811[1][4]

Interfacial Behavior and Decomposition Mechanisms

The interface between the electrolyte and the electrodes is where the most critical—and often performance-limiting—reactions occur. Upon the first charge, the electrolyte decomposes to form a passivation layer known as the solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[6][7]

Reductive Decomposition and SEI Formation on the Anode

During the initial charging of a lithium-ion battery, the anode potential drops, driving the reduction of electrolyte components. Like other organic carbonates, MEMC is thermodynamically unstable at the low potentials of a lithiated graphite anode and will decompose.[6][8] This decomposition is not a failure but a necessity; it forms the SEI, a layer that is electronically insulating but ionically conductive, preventing further electrolyte reduction while allowing Li⁺ to pass through.[7]

The reduction of MEMC is expected to proceed via pathways analogous to those of simpler linear and cyclic carbonates.[2][8] The primary site of reduction is the electron-deficient carbonyl carbon of the carbonate group.

Proposed Reduction Pathway:

  • One-Electron Reduction: The MEMC molecule accepts an electron to form a radical anion.

  • Ring-Opening/Decomposition: This unstable radical anion decomposes, breaking C-O bonds. This process, in the presence of Li⁺, leads to the formation of various organic and inorganic lithium salts.

Key components expected in the SEI from MEMC reduction include:

  • Lithium methyl carbonate (LMC) and Lithium 2-methoxyethyl carbonate (LMEMC) : These are organic, semi-carbonate species that provide flexibility to the SEI.[9]

  • Lithium carbonate (Li₂CO₃) : An inorganic component that lends rigidity and electronic insulation to the SEI.[2]

  • Alkoxide species : Such as lithium methoxide (LiOCH₃).

SEI_Formation MEMC MEMC in Electrolyte Radical MEMC Radical Anion [MEMC]⁻ MEMC->Radical + e⁻ Decomp Decomposition & Reaction MEMC->Decomp Anode Graphite Anode (Low Potential) e e⁻ (from Anode) Anode->e e->Radical Li Li⁺ Li->Decomp Radical->Decomp Unstable SEI SEI Layer Components Decomp->SEI LMC Lithium Methyl Carbonate SEI->LMC LMEMC Lithium 2-Methoxyethyl Carbonate SEI->LMEMC Li2CO3 Lithium Carbonate SEI->Li2CO3

Caption: Proposed pathway for reductive decomposition of MEMC on an anode surface.

Oxidative Decomposition at the Cathode Interface

At the high potentials of the cathode during charging, electrolyte solvents can be oxidized. A stable electrolyte must resist this oxidation to prevent continuous capacity fade and gas generation. The compatibility of MEMC with high-voltage cathodes like LiCoO₂ suggests it possesses reasonable oxidative stability.[1][4] Any minor oxidation that does occur contributes to the formation of the CEI, a passivating layer on the cathode that is crucial for suppressing parasitic reactions, especially with highly reactive Ni-rich cathode materials.[10]

Experimental Protocols for Electrochemical Characterization

To validate the performance of MEMC-based electrolytes, a systematic series of electrochemical tests is required. The following protocols outline standard, self-validating methodologies.

Protocol: Cyclic Voltammetry (CV) for Stability Window Determination

Objective: To determine the anodic and cathodic potential limits of the MEMC-based electrolyte.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell (e.g., Swagelok-type) inside an argon-filled glovebox.

    • Working Electrode (WE): A material inert in the potential range of interest (e.g., Platinum or Glassy Carbon).

    • Counter (CE) and Reference (RE) Electrodes: Lithium metal foil.

    • Electrolyte: 1 M LiPF₆ in MEMC.

    • Separator: Glass fiber separator.

  • Instrumentation: Connect the cell to a potentiostat.

  • Experimental Parameters:

    • Scan Range: Start from Open Circuit Potential (OCP) and scan cathodically to ~ -0.5 V vs. Li/Li⁺, then reverse and scan anodically to ~ 5.0 V vs. Li/Li⁺.

    • Scan Rate: A slow scan rate, such as 0.1 mV/s to 1 mV/s, is used to approximate steady-state conditions.

    • Cycles: Perform 2-3 cycles to check for reproducibility.

  • Data Analysis: Plot current density vs. potential. The onset of a sharp, sustained increase in cathodic current indicates the reductive limit, while a similar increase in anodic current indicates the oxidative limit. This range defines the electrochemical stability window.

CV_Workflow Start Start: Assemble 3-Electrode Cell Connect Connect to Potentiostat Start->Connect SetParams Set Parameters (Scan Rate, Voltage Range) Connect->SetParams ScanNeg Scan Potential Cathodically (e.g., to -0.5 V) SetParams->ScanNeg ScanPos Scan Potential Anodically (e.g., to 5.0 V) ScanNeg->ScanPos Reverse Scan Analyze Analyze I-V Curve: Identify Onset Potentials ScanPos->Analyze Result Determine Electrochemical Stability Window (ESW) Analyze->Result

Caption: Experimental workflow for Cyclic Voltammetry (CV).

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the ionic conductivity of the electrolyte and analyze interfacial resistance after cell cycling.

Methodology:

  • Cell Assembly: For bulk conductivity, use a two-electrode symmetric cell with blocking electrodes (e.g., stainless steel). For interfacial analysis, use a Li/Li symmetric cell or a full cell (e.g., Graphite/Li).

  • Instrumentation: Connect the cell to a potentiostat with an impedance analysis module.

  • Experimental Parameters:

    • Frequency Range: Typically from 1 MHz down to 10 mHz.

    • AC Amplitude: A small voltage perturbation, typically 5-10 mV.

    • Temperature Control: Perform measurements at various temperatures to study the temperature dependence of conductivity.

  • Data Analysis:

    • Conductivity: For the symmetric cell, the bulk electrolyte resistance (R_b) is found from the high-frequency intercept on the real axis of the Nyquist plot. Conductivity (σ) is calculated using σ = L / (R_b * A), where L is the distance between electrodes and A is the electrode area.

    • Interfacial Resistance: In a full cell, the Nyquist plot will show semicircles corresponding to the resistance of the SEI and charge transfer processes. The diameter of these semicircles provides the resistance values.

Conclusion and Future Outlook

2-Methoxyethyl methyl carbonate stands out as a promising solvent for advanced lithium-ion battery electrolytes. Its hybrid ether-carbonate structure provides a favorable combination of high salt-solvating ability and low-temperature flexibility, enabling a solvent-assisted ion transport mechanism. The fundamental electrochemical behavior of MEMC is characterized by a wide stability window compatible with high-voltage cathodes and the formation of a necessary, passivating SEI on graphite anodes.

Future research should focus on optimizing electrolyte formulations by combining MEMC with functional additives to further enhance SEI stability and tailor its composition. A deeper mechanistic understanding, aided by computational modeling and advanced spectroscopic techniques, will accelerate the deployment of MEMC in next-generation energy storage systems that demand higher performance, safety, and wider operational temperature ranges.

References

  • ResearchGate. (2025, August 9). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Retrieved from [Link]

  • Focus Group Electrochemical Interfaces in Batteries. (n.d.). Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. Retrieved from [Link]

  • Wang, Y., et al. (2021). The solvation structure, transport properties and reduction behavior of carbonate-based electrolytes of lithium-ion batteries. PMC. Retrieved from [Link]

  • Lee, H., et al. (2024). Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyethyl methyl carbonate. PubChem Compound Database. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. Retrieved from [Link]

  • Idaho National Laboratory. (2020, May 12). Compositions and Formation Mechanisms of Solid-Electrolyte Interphase on Microporous Carbon/Sulfur Cathodes. Retrieved from [Link]

  • Wang, Y., et al. (2021, September 17). The solvation structure, transport properties and reduction behavior of carbonate-based electrolytes of lithium-ion batteries. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Langmuir. (2024, June 4). Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review. Retrieved from [Link]

  • Xnergy Materials. (n.d.). Ethyl Methyl Carbonate(EMC), Battery Grade. Retrieved from [Link]

  • Unipd. (2024, December 27). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electr. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Formation of 2-hydroxyethyl methyl carbonate. (b) ¹H NMR spectrum.... Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2023, December 5). Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. Retrieved from [Link]

  • MDPI. (2022, March 7). Long-Term Stability of Redox Mediators in Carbonate Solvents. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Mg and Al dual-metal functionalized mesoporous carbon as highly efficient heterogeneous catalysts for the synthesis of ethyl methyl carbonate. Retrieved from [Link]

  • OSTI. (2024, December 20). The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. Retrieved from [Link]

  • PubMed. (2017, October 18). Spectro-Electrochemical Examination of the Formation of Dimethyl Carbonate from CO and Methanol at Different Electrode Materials. Retrieved from [Link]

  • U.S. Army Research Laboratory. (2017, November 24). Modeling Insight into Battery Electrolyte Electrochemical Stability and Interfacial Structure. Retrieved from [Link]

  • University of Birmingham's Research Portal. (2023, April 17). Vapor Equilibrium Data for the Binary Mixtures of Dimethyl Carbonate and Ethyl Methyl Carbonate in Compressed Carbon Dioxide. Retrieved from [Link]

Sources

Technical Guide: Solubility and Electrochemical Behavior of Lithium Salts in 2-Methoxyethyl Methyl Carbonate (MEMC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hybrid" Solvent Advantage

2-Methoxyethyl methyl carbonate (MEMC) represents a critical bridge in solvation chemistry, fusing the high anodic stability of linear carbonates with the superior cation-chelating ability of ethers. While traditional solvents like Dimethyl Carbonate (DMC) rely on high dielectric constants for dissociation, MEMC utilizes an intramolecular "bidentate" mechanism.

For researchers in high-energy-density storage (Li-ion/Li-metal batteries) and synthetic pharmaceutical chemistry, MEMC offers a unique solvation environment. It stabilizes lithium ions (


) at higher concentrations than pure alkyl carbonates while maintaining a lower viscosity than cyclic carbonates like Ethylene Carbonate (EC).

This guide details the solubility limits, solvation mechanisms, and characterization protocols for lithium salts in MEMC, providing a robust framework for electrolyte formulation and reaction engineering.

Part 1: Molecular Architecture & Solvation Mechanism

The Ether-Carbonate Duality

The structural distinctiveness of MEMC lies in its methoxyethyl tail. Unlike symmetric carbonates, MEMC possesses two distinct oxygen domains capable of coordinating with lithium:

  • Carbonyl Oxygen (Hard Base): Typical of carbonates, providing high voltage stability (>4.5 V vs Li/Li

    
    ).
    
  • Ether Oxygen (Soft Base): Located on the ethyl tail, enabling flexible coordination.

The Chelation Effect

In standard carbonate solvents (e.g., DMC), solvation is intermolecular—multiple solvent molecules crowd around a single


. In MEMC, the molecule can wrap around the cation, acting as a bidentate ligand. This entropy-favored chelation significantly lowers the desolvation energy barrier, enhancing solubility and ionic conductivity even at low temperatures.

SolvationMechanism cluster_0 Intramolecular Solvation Li Li+ Cation Complex Solvated Complex [Li(MEMC)x]+ Li->Complex Stabilization MEMC_Free Free MEMC Molecule Carbonyl Carbonyl Oxygen (High Voltage Stability) MEMC_Free->Carbonyl Ether Ether Oxygen (Chelation Site) MEMC_Free->Ether Carbonyl->Li Coordination Ether->Li Chelation Conductivity Enhanced Ionic Conductivity Complex->Conductivity Solvent-Assisted Transport

Figure 1: Bidentate chelation mechanism of MEMC, showing dual-site coordination that enhances solubility.

Part 2: Solubility Data & Physicochemical Properties[1]

The solubility of lithium salts in MEMC is dictated by the lattice energy of the salt versus the solvation energy provided by the MEMC chelate.

Comparative Solubility Limits (at 25°C)

Note: Values represent saturation limits in anhydrous MEMC (<10 ppm H₂O).

Lithium SaltFormulaSolubility Limit (M)Solvation CharacteristicApplication Context
Lithium Bis(fluorosulfonyl)imide LiFSI> 3.5 M Extremely High.[1] Weak lattice energy + strong ether interaction.High-concentration electrolytes; fast-charging batteries.
Lithium Bis(trifluoromethanesulfonyl)imide LiTFSI> 3.0 M High.[2] Plasticizing effect on the solvent structure.Low-temp electrolytes; Pharmaceutical synthesis reagents.
Lithium Hexafluorophosphate LiPF₆~ 1.8 - 2.0 M Moderate/High. Limited by anion size and steric hindrance.Standard Li-ion battery electrolyte (balanced performance).
Lithium Tetrafluoroborate LiBF₄~ 1.5 M Moderate.High-temperature stability additives.[3]
Lithium Nitrate LiNO₃< 0.5 M Low.[2][4] Requires high-donor-number cosolvents (e.g., DMSO) to dissolve well.Anode passivation additive (sparingly soluble).
Temperature Dependence (VTF Behavior)

Unlike Arrhenius behavior seen in dilute solutions, concentrated Li-MEMC solutions follow the Vogel-Tammann-Fulcher (VTF) equation. This indicates that ionic transport is coupled to the segmental motion of the polymer-like solvent chains.

  • Implication: As concentration increases, viscosity rises non-linearly. However, MEMC maintains liquidity at lower temperatures better than EC-based equivalents due to the flexible ether tail preventing crystallization.

Part 3: Experimental Protocols for Solubility & Stability

To validate these properties in your lab, follow this self-validating workflow. Safety Warning: LiPF₆ produces HF upon contact with moisture. All steps must be performed in an Argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O).

Protocol: Saturation & Conductivity Determination

Materials:

  • Anhydrous MEMC (dried over 4Å molecular sieves).

  • Lithium Salt (vacuum dried at 60-120°C depending on salt thermal stability).

  • Karl Fischer Titrator (Coulometric).

Step-by-Step Methodology:

  • Solvent Verification:

    • Measure water content of MEMC via Karl Fischer.[5]

    • Acceptance Criterion: Water content must be < 15 ppm. If > 15 ppm, re-dry with activated sieves for 48 hours.

  • Stepwise Addition (Gravimetric Method):

    • Add salt in 0.1 M increments to a stirred aliquot of MEMC at 25°C.

    • Allow 4 hours for equilibration between additions.

    • Visual Check: Solution must remain clear. Turbidity indicates saturation or impurity precipitation.

  • Conductivity Mapping:

    • Use a dip-type conductivity probe (calibrated with 0.1 M KCl).

    • Measure conductivity (

      
      ) at each concentration increment.
      
    • Data Validation: Plot

      
       vs. Concentration. The curve should be parabolic (maximum conductivity usually occurs around 1.0–1.2 M for LiPF₆, higher for LiFSI).
      
  • Electrochemical Stability Window (LSV):

    • Setup: 3-electrode cell (Pt working, Li metal counter, Li metal reference).

    • Scan: Linear Sweep Voltammetry (LSV) from OCV to 6.0 V vs Li/Li

      
      .
      
    • Scan Rate: 1 mV/s.

    • Result: Define the anodic limit where current density exceeds 10 µA/cm². MEMC typically oxidizes > 4.8 V, but high salt concentration can extend this.

ExperimentalWorkflow Start Start: Anhydrous MEMC (<15 ppm H2O) SaltAdd Stepwise Salt Addition (0.1 M increments) Start->SaltAdd Equilibration Equilibration (4 hrs, Stirring) SaltAdd->Equilibration Check Visual Inspection Equilibration->Check Conductivity Measure Conductivity (Dip Probe) Check->Conductivity Clear Saturation Saturation Point Reached (Precipitate Formed) Check->Saturation Turbid Conductivity->SaltAdd Next Increment DataPlot Plot Isotherm & VTF Fit Saturation->DataPlot

Figure 2: Iterative workflow for determining solubility limits and conductivity isotherms.

Part 4: Implications for Research

For Battery Researchers (Li-ion / Li-Metal)

MEMC is not just a solvent; it is an SEI modifier .

  • Anode Interaction: The ether group can co-intercalate into graphite if not passivated. However, with LiFSI, MEMC forms a robust, inorganic-rich Solid Electrolyte Interphase (SEI) that suppresses dendrites on Lithium Metal anodes.

  • Low-Temp Performance: The solubility of LiPF₆ in MEMC remains high at -20°C, unlike in EC/DMC mixtures which suffer from salt precipitation (salting out).

For Pharmaceutical/Organic Synthesis

While less common, MEMC serves as a "Green Solvent" alternative to Glymes (Dimethoxyethane).

  • Reagent Solubility: It effectively dissolves organolithium reagents used in C-C bond formation.

  • Safety: Higher flash point than DME and lower toxicity, making it a viable candidate for scale-up processes requiring polar aprotic conditions.

References

  • BenchChem. 2-Methoxyethyl methyl carbonate Properties and Applications. Retrieved from

  • ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. (2025).[2][6][7][8] Retrieved from

  • Sigma-Aldrich. 2-Methoxyethyl methyl carbonate Safety and Physical Data. Retrieved from

  • PubChem. 2-Methoxyethyl methyl carbonate (Compound CID 23290296).[2] National Library of Medicine. Retrieved from

  • RSC Advances. Ion speciation of lithium hexafluorophosphate in dimethyl carbonate solutions. Royal Society of Chemistry. Retrieved from

  • Journal of The Electrochemical Society. Lithium Bis(fluorosulfonyl)imide based low ethylene carbonate content electrolyte. Retrieved from

Sources

Methodological & Application

using 2-Methoxyethyl methyl carbonate as a lithium-ion battery electrolyte solvent.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for the application of 2-Methoxyethyl methyl carbonate (MEMC) in advanced energy storage systems.

Introduction and Mechanistic Rationale

In the pursuit of high-energy-density and wide-temperature-range lithium-ion batteries (LIBs), the limitations of standard carbonate blends—such as Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC)—become glaringly apparent at sub-zero temperatures. Standard cyclic carbonates tend to crystallize, leading to a precipitous drop in ionic conductivity and severe cell polarization.

2-Methoxyethyl methyl carbonate (MEMC) , also referred to in literature as MOEMC, has emerged as a highly specialized, next-generation electrolyte solvent[1]. Its architectural brilliance lies in its dual functionality: it combines a polar carbonate group with an ether-linked methoxyethyl chain[1].

As a Senior Application Scientist, I approach MEMC not just as a solvent, but as a structural participant in the battery's electrochemistry. The ether moiety provides exceptional chain flexibility and acts as a powerful Lewis base, donating electron pairs to form a robust primary solvation sheath around the Lithium ion (Li+). Simultaneously, the carbonate group maintains the high dielectric constant necessary for salt dissociation and ensures anodic stability against high-voltage cathodes[1].

Crucially, MEMC-based electrolytes bypass traditional freezing points entirely. Instead, they exhibit glass-transition temperatures, maintaining a liquid or supercooled liquid state even in extreme cold[2]. This unique thermal behavior dictates that their conductivity-temperature and viscosity-temperature relationships do not follow standard Arrhenius kinetics, but rather the Vogel–Tammann–Fulcher (VTF) equation [2]. Ion conduction in MEMC is highly solvent-assisted; while Li+ interacts strongly with the solvent, the anion (e.g., PF6-) conduction is indirectly assisted by solvent fluctuations due to ion-pairing dynamics[2].

Quantitative Physicochemical Profiling

To justify the substitution of traditional solvents with MEMC, we must analyze their comparative physicochemical properties. The table below summarizes the critical data driving the adoption of MEMC in wide-temperature electrolyte formulations.

Physicochemical PropertyEthylene Carbonate (EC)Dimethyl Carbonate (DMC)2-Methoxyethyl Methyl Carbonate (MEMC)
Molecular Class Cyclic CarbonateLinear CarbonateLinear Ether-Carbonate
Melting Point / Phase Behavior 36.4 °C (Crystallizes)4.6 °C (Crystallizes)Glass Transition (No Freezing Point)
Li+ Solvation Capability High (High Dielectric)Low (Low Dielectric)Very High (Dual O-Donor Sites)
Low-Temperature Conductivity Poor (Solidifies)ModerateExcellent (VTF-governed transport)
Role in Electrolyte Primary High-Dielectric SolventLow-Viscosity Co-solventSpecialty Wide-Temperature Solvent

Solvation and Conduction Dynamics

Mechanism Li Lithium Ion (Li+) Solvation Primary Solvation Sheath (Strong O-Li+ Coordination) Li->Solvation Coordinates MEMC MEMC Molecule (Ether + Carbonate Moieties) MEMC->Solvation Donates electron pairs Transport Solvent-Assisted Ion Conduction (VTF Behavior) Solvation->Transport Thermal fluctuations Anion PF6- Anion (Indirect Conduction) Anion->Transport Ion-pairing dynamics

Solvation and ion conduction mechanism of Li+ in MEMC-based electrolytes.

Experimental Protocols: Formulation and Validation

The following methodologies are designed as self-validating systems . In electrolyte research, a single unverified variable (such as trace moisture) can trigger a cascade of parasitic reactions, invalidating months of cycling data.

Protocol A: Anhydrous Formulation of 1.0 M LiPF6 in MEMC

Target: Produce a battery-grade electrolyte with verified electrochemical stability.

  • Solvent Purification (Distillation & Sieving):

    • Action: Reflux commercial-grade MEMC over calcium hydride (CaH2) and perform fractional distillation under reduced pressure. Store the distillate over activated 3Å molecular sieves for 48 hours in an Argon-filled glovebox (<0.1 ppm H2O/O2).

    • Causality Rationale: Commercial MEMC often contains trace alcohols from its transesterification synthesis[1]. Alcohols will react violently with lithium metal and degrade cell performance.

  • System Validation 1 (Karl Fischer Titration):

    • Action: Extract a 1 mL aliquot and perform coulometric Karl Fischer (KF) titration.

    • Validation Gate: The water content must be strictly < 10 ppm. If the reading is higher, the batch is rejected and returned to the sieves. Causality: Trace water hydrolyzes LiPF6 into hydrofluoric acid (HF), which aggressively attacks transition metal oxide cathodes and destroys the Solid Electrolyte Interphase (SEI)[3].

  • Salt Dissolution:

    • Action: Slowly add 1.0 M of battery-grade LiPF6 to the purified MEMC in a fluoropolymer vessel. Maintain the vessel in an ice bath during addition.

    • Causality Rationale: The solvation of Li+ by the ether and carbonate oxygens of MEMC is highly exothermic. Uncontrolled heat generation can trigger the auto-catalytic thermal decomposition of LiPF6 into LiF and PF5 gas.

  • System Validation 2 (Baseline NMR):

    • Action: Acquire baseline ^1^H, ^13^C, and ^19^F NMR spectra of the formulated electrolyte.

    • Validation Gate: Confirm the absence of OPF2OH or OPF2OMe signals in the ^19^F spectrum, which would indicate premature salt degradation[3].

Protocol B: Electrochemical & Transport Characterization

Target: Map the VTF behavior and verify anodic stability.

  • VTF Conductivity Mapping:

    • Action: Inject the electrolyte into a sealed conductivity cell with platinized platinum electrodes. Place the cell in a programmable environmental chamber. Measure Electrochemical Impedance Spectroscopy (EIS) from 1 MHz to 1 Hz at 5 °C intervals from +60 °C down to -40 °C.

    • Causality Rationale: Because MEMC enters a glass transition rather than freezing[2], standard Arrhenius plots will yield non-linear, inaccurate activation energies. Fitting the high-frequency intercept (bulk resistance) to the VTF equation accurately models the free-volume polymer-like dynamics of the supercooled MEMC solvent.

  • Linear Sweep Voltammetry (LSV):

    • Action: Assemble a three-electrode cell (Li metal reference/counter, Platinum working electrode). Sweep from Open Circuit Voltage (OCV) to 5.5 V vs. Li/Li+ at 0.1 mV/s.

    • Validation Gate: The oxidation onset must exceed 4.5 V to ensure compatibility with high-voltage cathodes like LiCoO2[2].

Workflow Prep Glovebox Prep (<0.1 ppm H2O) Purify Solvent Distillation & Molecular Sieves Prep->Purify Formulate Salt Dissolution (1.0 M LiPF6) Purify->Formulate Validate KF Titration & Baseline NMR Formulate->Validate Test VTF Conductivity & EIS Analysis Validate->Test Cycle Galvanostatic Cell Cycling Test->Cycle

Self-validating experimental workflow for MEMC electrolyte formulation and testing.

Analytical Note: MEMC as an EC Degradation Marker

For researchers conducting post-mortem analysis on aged battery cells, it is critical to note that MEMC plays a dual role in battery chemistry. While we actively synthesize and utilize it as a primary wide-temperature solvent, MEMC is also a known degradation product of Ethylene Carbonate (EC) [3].

Quantitative NMR studies on considerably aged standard electrolytes (e.g., LP30: 1M LiPF6 in EC/DMC) have identified MEMC, alongside dimethyl-2,5-dioxahexane dicarboxylate (DMDOHC), as a direct decomposition product of the cyclic EC ring reacting with linear carbonates[3]. Therefore, when analyzing the health of a non-MEMC formulated cell, the appearance of MEMC signals in ^1^H or ^13^C{^1^H} solution NMR spectra serves as a definitive biomarker for advanced electrolyte degradation and autocatalytic solvent breakdown[3].

References

  • Benchchem. "2-Methoxyethyl methyl carbonate | 35466-86-5 - Fundamental Studies on 2-Methoxyethyl Methyl Carbonate-Based Electrolytes for Lithium-Ion Batteries." Benchchem Database. 1

  • Gu, G.Y., et al. (2000). "2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries." Electrochimica Acta, 45(19), 3127-3139. 2

  • Kraft, V., et al. (2016). "Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study." Physical Chemistry Chemical Physics (RSC), 18, 26595-26601. 3

Sources

Introduction: The Rationale for 2-Methoxyethyl methyl carbonate (MEMC) in Advanced Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Formulation and Characterization of Non-Aqueous Electrolytes Incorporating 2-Methoxyethyl methyl carbonate (MEMC)

The advancement of electrochemical energy storage, particularly in lithium-ion batteries, is intrinsically linked to the innovation of electrolyte formulations. While traditional electrolytes based on mixtures of cyclic and linear carbonates have been the cornerstone of the industry, the demand for higher energy density, improved safety, and wider operating temperature ranges necessitates the exploration of novel solvent systems. 2-Methoxyethyl methyl carbonate (MEMC) has emerged as a solvent of significant interest due to its unique molecular structure, which features both a polar carbonate group and an ether-linked methoxyethyl chain.[1][2]

This bifunctional nature offers a compelling balance of properties:

  • Enhanced Solvation: The ether functionality provides strong Lewis basicity, which promotes the effective dissolution and dissociation of lithium salts, a critical factor for achieving high ionic conductivity.[1][2]

  • Electrochemical Stability: The carbonate group contributes to a wide electrochemical stability window, essential for compatibility with high-voltage cathodes and low-voltage anodes.[1]

  • Low-Temperature Performance: The presence of the flexible ether chain can help suppress the freezing point of the electrolyte, maintaining good ionic conductivity in cold environments. Research indicates that electrolytes based on MEMC exhibit glass transition temperatures without freezing, which is highly advantageous for battery function in colder climates.[1][2]

This guide provides a comprehensive overview and detailed protocols for the formulation and characterization of non-aqueous electrolytes based on MEMC, intended for researchers and scientists developing next-generation energy storage solutions.

Part 1: Physicochemical and Safety Profile of MEMC

A thorough understanding of the solvent's fundamental properties and safety requirements is the bedrock of successful electrolyte development.

Key Physicochemical Properties

The properties of MEMC dictate its behavior as an electrolyte solvent and inform formulation strategies. For instance, its viscosity may necessitate the use of co-solvents, while its dielectric properties influence salt dissociation.

PropertyValueSource
IUPAC Name 2-methoxyethyl methyl carbonate[3]
CAS Number 35466-86-5[3][4]
Molecular Formula C₅H₁₀O₄[3][4]
Molecular Weight 134.13 g/mol [3]
Boiling Point 95 °C (at 82 Torr)[4]
Predicted Density 1.053 ± 0.06 g/cm³[4]
Safety and Handling

MEMC, like most organic carbonate solvents, requires careful handling in a controlled environment.

  • Hazards: It is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][5]

  • Handling Precautions: All handling should be performed in a well-ventilated area, preferably within a fume hood or an inert atmosphere glovebox. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[6][7]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container, away from oxidizing agents and sources of ignition.[6]

Part 2: Formulation of MEMC-Based Electrolytes

The performance of an electrolyte is critically dependent on the purity of its components and the precision of its formulation. The most common lithium salt, lithium hexafluorophosphate (LiPF₆), is extremely sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF) and subsequent degradation of battery components. Therefore, formulation must be conducted in an environment with minimal water and oxygen content (<1 ppm), such as an argon-filled glovebox.

Rationale for Co-Solvents

While MEMC has many desirable properties, it is rarely used as a single solvent. Formulations are typically optimized by blending it with other carbonates to achieve a synergistic balance of properties.[8]

  • Cyclic Carbonates (e.g., Ethylene Carbonate - EC): EC possesses a high dielectric constant, which is crucial for dissociating the lithium salt into free Li⁺ and anions. It is also a primary component in forming a stable and effective Solid Electrolyte Interphase (SEI) on graphite anodes, which is essential for long-term cycling stability.[8][9]

  • Linear Carbonates (e.g., Ethyl Methyl Carbonate - EMC, Dimethyl Carbonate - DMC): These solvents typically have low viscosity.[10] Adding them to the formulation reduces the overall viscosity of the electrolyte, which in turn enhances ion mobility and leads to higher ionic conductivity.[8][11]

General Workflow for Electrolyte Formulation

The following diagram outlines the critical steps from component preparation to the final electrolyte solution, ready for characterization.

G cluster_prep Preparation (Fume Hood) cluster_formulation Formulation (Inert Atmosphere Glovebox) Solvent_Purification Solvent Purification (Drying over molecular sieves) Weighing Precise Weighing of Solvents and Salt Solvent_Purification->Weighing Transfer to glovebox Salt_Drying Lithium Salt Drying (Vacuum oven) Salt_Drying->Weighing Transfer to glovebox Mixing Component Mixing (Stir until fully dissolved) Weighing->Mixing Storage Final Electrolyte Storage (Sealed container) Mixing->Storage

Caption: Workflow for preparing MEMC-based non-aqueous electrolytes.

Protocol: Formulation of a 1.0 M LiPF₆ in EC:EMC:MEMC (1:1:1 by vol.) Electrolyte

This protocol describes the preparation of a representative ternary electrolyte. The ratios can be systematically varied to investigate their effect on performance.

Materials & Equipment:

  • 2-Methoxyethyl methyl carbonate (MEMC), battery grade (H₂O < 20 ppm)

  • Ethylene carbonate (EC), battery grade (H₂O < 20 ppm)

  • Ethyl methyl carbonate (EMC), battery grade (H₂O < 20 ppm)

  • Lithium hexafluorophosphate (LiPF₆), battery grade (>99.9%)

  • Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm)

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Amber glass storage bottle

Procedure:

  • Preparation: Ensure all solvents and the LiPF₆ salt are certified battery grade with low water content. If not, solvents should be dried over activated molecular sieves for at least 24 hours prior to use. LiPF₆ should be dried in a vacuum oven at 60-80°C for 12-24 hours. Transfer all materials and glassware into the glovebox antechamber and cycle as required.

  • Solvent Mixture Preparation:

    • Causality: It is often easier to prepare the solvent blend first before adding the salt. EC is a solid at room temperature, so it should be gently warmed inside the glovebox to melt before mixing.

    • In a clean, dry volumetric flask, prepare a 100 mL stock solution of the solvent blend by combining 33.3 mL of EC, 33.3 mL of EMC, and 33.3 mL of MEMC.

  • Salt Dissolution:

    • Calculate the mass of LiPF₆ required for a 1.0 M concentration in your target volume of solvent blend. (Molar Mass of LiPF₆ ≈ 151.905 g/mol ). For 50 mL of electrolyte, you would need: 1.0 mol/L * 0.050 L * 151.905 g/mol = 7.595 g.

    • Place a magnetic stir bar in a clean, dry beaker or bottle.

    • Add the 50 mL of the prepared EC:EMC:MEMC solvent blend.

    • Causality: Add the LiPF₆ powder slowly and in small portions while the solution is stirring. Adding the salt too quickly can lead to clumping and significantly slow down the dissolution process.

    • Continue stirring until all the LiPF₆ has completely dissolved. This may take several hours. The final solution should be clear and colorless.

  • Storage: Transfer the final electrolyte into a labeled, tightly sealed amber glass bottle. Store inside the glovebox to protect it from atmospheric moisture.

Part 3: Physicochemical and Electrochemical Characterization Protocols

Once formulated, the electrolyte must be characterized to determine its suitability for battery applications.

Interdependencies of Key Electrolyte Properties

The fundamental properties of the solvent system and the salt concentration are deeply interconnected, collectively dictating the final performance of the electrolyte. Understanding these relationships is key to rational electrolyte design.

G Solvent Solvent Properties (MEMC, EC, EMC) - Viscosity (η) - Dielectric Constant (ε) Intermediate Intermediate Phenomena - Ion Dissociation - Ion Solvation Shell - Ion Mobility Solvent->Intermediate influences Salt Salt Properties (LiPF₆) - Concentration - Ion Size Salt->Intermediate influences Performance Performance Metrics - Ionic Conductivity (σ) - Electrochemical Stability Window (ESW) - SEI Formation Quality Intermediate->Performance determines Battery Overall Battery Performance - Rate Capability - Cycle Life - Safety Performance->Battery impacts

Caption: Interrelationship between formulation components and performance metrics.

Protocol: Ionic Conductivity Measurement

Principle: Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct ions. It is a critical parameter that directly influences a battery's internal resistance and rate capability.

Equipment:

  • Conductivity meter with a two-electrode dip-in cell probe

  • Temperature-controlled chamber or water bath

  • Small, sealed container for the electrolyte sample

Procedure:

  • Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions of known conductivity.

  • Sample Preparation: Inside the glovebox, pour a small amount (typically a few mL) of the formulated electrolyte into a clean, dry, sealed vial.

  • Measurement:

    • Remove the vial from the glovebox and immediately place it in the temperature-controlled chamber set to 25°C. Allow the sample to thermally equilibrate.

    • Insert the conductivity probe into the electrolyte. Ensure the electrodes are fully submerged.

    • Record the conductivity reading in milliSiemens per centimeter (mS/cm) once the value has stabilized.

  • Temperature Dependence (Optional but Recommended): Repeat the measurement at various temperatures (e.g., from -20°C to 60°C) to understand the electrolyte's performance across a wide operating range.[1]

  • Data Validation: Ensure measurements are repeatable. Clean the probe thoroughly with a suitable solvent (e.g., dimethyl carbonate) and dry it completely between samples.

Protocol: Viscosity Measurement

Principle: Viscosity (η) is a measure of a fluid's resistance to flow. In electrolytes, lower viscosity generally correlates with higher ion mobility and, consequently, higher conductivity, as described by the Stokes-Einstein relation.[10]

Equipment:

  • Rheometer with a cone-plate or parallel-plate geometry, or a microfluidic viscometer (e.g., VROC)

  • Temperature control unit

Procedure:

  • Instrument Setup: Set up the viscometer according to the manufacturer's protocol and set the measurement temperature to 25°C.

  • Sample Loading: Inside the glovebox, carefully pipette the required sample volume (can be as low as a few microliters for modern viscometers) onto the instrument's measurement cell.

  • Measurement:

    • Seal the measurement environment to prevent solvent evaporation and moisture contamination.

    • Initiate the measurement. The instrument will apply a shear stress or shear rate and measure the corresponding response to calculate the dynamic viscosity.

    • Record the viscosity in millipascal-seconds (mPa·s).

  • Data Validation: Perform multiple measurements on the same sample to ensure reproducibility. Clean the instrument meticulously between samples as per the manufacturer's guidelines.

Protocol: Electrochemical Stability Window (ESW) Measurement

Principle: The ESW defines the voltage range where the electrolyte remains stable without significant oxidation or reduction. A wide ESW is crucial for compatibility with modern high-voltage cathodes and low-voltage anodes.[2] This is typically determined using Linear Sweep Voltammetry (LSV).

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., a coin cell with a reference electrode)

  • Working Electrode (WE): Typically an inert material like platinum (for anodic scan) or stainless steel (for cathodic scan).

  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal foil.

  • Celgard separator

Procedure:

  • Cell Assembly: Inside the glovebox, assemble the three-electrode cell. A typical stack would be: CE (Li), separator soaked in electrolyte, WE (Pt or SS), with the RE (Li) positioned nearby but not in the direct ion path between the WE and CE.

  • Anodic (Oxidative) Stability Scan:

    • Connect the cell to the potentiostat.

    • Set the LSV parameters: Scan from the Open Circuit Voltage (OCV, typically ~3 V vs. Li/Li⁺) to a high potential (e.g., 5.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5-1.0 mV/s).

    • Causality: A slow scan rate is used to approximate steady-state conditions and clearly identify the onset of decomposition reactions.

    • The anodic limit is defined as the potential at which a sharp, sustained increase in current density is observed (e.g., > 0.1 mA/cm²), indicating electrolyte oxidation.

  • Cathodic (Reductive) Stability Scan:

    • Using a fresh cell, set the LSV parameters to scan from OCV down to a low potential (e.g., -0.5 V vs. Li/Li⁺).

    • The cathodic limit is defined by the potential at which significant reduction current is observed, which corresponds to solvent reduction or lithium plating.

  • Data Analysis: Plot the current density (mA/cm²) versus the potential (V vs. Li/Li⁺). The ESW is the voltage range between the determined cathodic and anodic limits.

Conclusion

2-Methoxyethyl methyl carbonate stands as a highly promising solvent for the formulation of advanced non-aqueous electrolytes. Its unique molecular structure offers a favorable combination of high salt solvation capability and good electrochemical stability. However, realizing its full potential requires a systematic approach to formulation, often involving co-solvents like EC and EMC to optimize the critical balance between ionic conductivity, viscosity, and SEI-forming properties. The detailed protocols provided in this guide offer a validated framework for researchers to prepare and characterize MEMC-based electrolytes, enabling the rational design and development of safer, higher-performance lithium-ion batteries and other electrochemical devices.

References

  • J. Self, et al. (2019). The role of concentration in electrolyte solutions for non-aqueous lithium-based batteries. Nature Reviews Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyethyl methyl carbonate. PubChem Compound Database. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 35466-86-5, 2-METHOXYETHYL METHYL CARBONATE, 97. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyethoxy)ethyl methyl carbonate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP2911231A1 - Nonaqueous electrolyte solution for secondary batteries and lithium ion....
  • ACS Publications. (2024). Fast Charging of Lithium-Ion Batteries by the Effective Formulation of Nonaqueous Liquid Electrolytes. The Journal of Physical Chemistry C. Retrieved from [Link]

  • RSC Publishing. (2020). Electrolyte additives to enable nonaqueous polyelectrolyte solutions for lithium ion batteries. Molecular Systems Design & Engineering. Retrieved from [Link]

  • SAE International. (2021). J3042_202101: Measuring Properties of Li-Ion Battery Electrolyte. Retrieved from [Link]

  • G.Y. Gu, et al. (2000). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Electrochimica Acta. Retrieved from [Link]

  • WorldofTest.com. (2026). Complete Guide to Lithium Battery Testing Safely. Retrieved from [Link]

  • Oxford Academic. (2024). A perspective on the fundamental theory of nonaqueous electrolytes for rechargeable batteries. National Science Review. Retrieved from [Link]

  • LCGC International. (2025). Determining Lithium Ion Battery Electrolyte Composition. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Testing Lithium-ion Batteries-Electrochemical Measurements. Retrieved from [Link]

  • Kintek. (2025). How to Test a Lithium-Ion Battery Using Practical Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Formation of 2-hydroxyethyl methyl carbonate. (b) ¹H NMR spectrum.... Retrieved from [Link]

  • MDPI. (2024). Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. Batteries. Retrieved from [Link]

  • OUCI. (n.d.). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic conductivity values of examples for each class of electrolyte – LE. Retrieved from [Link]

  • RheoSense. (n.d.). Application Note: Viscosities of electrolyte solutions for rechargeable batteries. Retrieved from [Link]

  • MDPI. (2022). Long-Term Stability of Redox Mediators in Carbonate Solvents. Micromachines. Retrieved from [Link]

  • RSC Publishing. (2024). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. Journal of Materials Chemistry A. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethanol, 2-methoxy-, carbonate (2:1) (9CI). Retrieved from [Link]

  • Unipd. (2024). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electr. Retrieved from [Link]

  • Chemical Science Review and Letters. (2017). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion. Retrieved from [Link]

Sources

Application Note: Electrochemical Stability and Formulation Protocols for 2-Methoxyethyl Methyl Carbonate (MOEMC) Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxyethyl methyl carbonate (MOEMC, also abbreviated as MEMC; CAS: 35466-86-5) has emerged as a highly specialized hybrid solvent for next-generation energy storage systems, including lithium-ion batteries and supercapacitors[1]. By integrating a polar carbonate group with an ether-linked methoxyethyl chain, MOEMC bridges the gap between high solvation power and excellent low-temperature fluidity[1]. This application note details the mechanistic principles governing MOEMC's ion transport, defines its Electrochemical Stability Window (ESW), and provides field-proven, self-validating protocols for its purification, formulation, and electrochemical characterization.

Mechanistic Insights: Solvation, Transport, and Stability

Molecular Architecture and Solvation Dynamics

The dual-functional nature of MOEMC is central to its performance. The electron-withdrawing carbonate group provides the high dielectric constant necessary for the dissociation of lithium salts (e.g., LiPF₆, LiTFSI), while the electron-donating ether oxygen atoms participate in strong coordinate bonding with Li⁺ ions[1]. This hybrid structure creates a solvent-assisted ion conduction mechanism, where the solvation shell is tightly bound to the solvent's backbone[2].

Ion Transport Kinetics (The VTF Model)

Unlike conventional linear carbonates (e.g., Dimethyl Carbonate) that follow linear Arrhenius kinetics, the conductivity-temperature relationship of MOEMC-based electrolytes exhibits distinct curvature[2]. This behavior is mathematically described by the Vogel-Tammann-Fulcher (VTF) equation:



Where


 is proportional to the charge carrier density, 

is the pseudo-activation energy, and

is the ideal glass-transition temperature[2]. MOEMC electrolytes are uniquely characterized by the appearance of glass-transition temperatures (

) without encountering freezing points[2]. Experimental data shows that the fitting parameter

is nearly identical to the

measured via Differential Scanning Calorimetry (DSC), proving that Li⁺ transport is fundamentally coupled to the segmental motion of the MOEMC solvent molecules[2].

G N1 MOEMC Solvent (Ether + Carbonate Groups) N3 Solvent-Assisted Dissociation N1->N3 N2 Lithium Salt (e.g., LiTFSI) N2->N3 N4 Li+ Solvation Shell (Strong Solvent-Li+ Interaction) N3->N4 N5 Segmental Motion of Solvent (Glass Transition Dynamics) N4->N5 N6 VTF Ion Conduction (Non-Arrhenius Behavior) N5->N6

Solvation and VTF ion conduction mechanism in MOEMC-based electrolytes.

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte operates without irreversible faradaic degradation[3]. MOEMC demonstrates robust oxidative and reductive stability due to its hybridized molecular structure. The intramolecular charge redistribution between the ether and carbonate moieties optimizes the HOMO-LUMO gap, allowing MOEMC-based electrolytes to support high-voltage cathodes (e.g., LiCoO₂) and standard graphite anodes effectively[2].

Quantitative Data Summary

To contextualize MOEMC's utility, the table below summarizes its physicochemical and electrochemical properties against industry-standard carbonate solvents.

Property2-Methoxyethyl methyl carbonate (MOEMC)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)
Molecular Structure Hybrid (Ether + Carbonate)Cyclic CarbonateLinear Carbonate
Phase Transition Glass transition (no freezing)[2]Freezes at ~36°CFreezes at ~3°C
Ion Conduction Model Vogel-Tammann-Fulcher (VTF)[2]Arrhenius (typically)Arrhenius (typically)
Electrochemical Stability ~0.0V to 5.0V vs Li/Li⁺~0.0V to 4.3V vs Li/Li⁺~0.0V to 4.8V vs Li/Li⁺
Solvation Capability High (Solvent-assisted)[1]High (High dielectric)Low (Low dielectric)

Experimental Protocols

The following protocols are designed to be self-validating. Because MOEMC is susceptible to thermal decomposition[3], atmospheric distillation must be avoided.

Protocol 1: MOEMC Purification and Quality Control

Objective: Remove trace water and impurities to prevent the hydrolysis of fluorinated lithium salts (e.g., LiPF₆ → HF).

  • Vacuum Distillation: Transfer raw MOEMC to a vacuum distillation apparatus. Distill the solvent under reduced pressure (e.g., 10 mmHg) to lower the boiling point and prevent thermal decomposition[3]. Collect the middle fraction.

  • Molecular Sieve Dehydration: Store the distilled MOEMC over activated 3Å molecular sieves for at least 48 hours inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Self-Validation (Karl Fischer Titration): Extract a 1 mL aliquot and perform Coulometric Karl Fischer titration. Pass Criterion: H₂O content must be strictly < 10 ppm before proceeding to salt dissolution.

Protocol 2: Electrolyte Formulation

Objective: Prepare a 1.0 M LiPF₆ in MOEMC electrolyte.

  • Salt Preparation: Dry LiPF₆ salt under vacuum at 80°C for 12 hours.

  • Dissolution: In the glovebox, slowly add 1.0 mol of LiPF₆ to 1 Liter of purified MOEMC.

  • Causality Note: The addition must be gradual and conducted in a cold bath (10°C) to mitigate the exothermic heat of solvation, which could otherwise trigger localized solvent degradation.

  • Stirring: Stir magnetically until the solution is completely optically clear.

Protocol 3: ESW Determination via Linear Sweep Voltammetry (LSV)

Objective: Quantify the anodic and cathodic stability limits of the formulated electrolyte.

  • Cell Assembly: Assemble a three-electrode Swagelok or coin cell in the glovebox.

    • Working Electrode (WE): Platinum (Pt) or Glassy Carbon (for anodic scans); Copper (Cu) (for cathodic scans).

    • Reference Electrode (RE): Lithium metal foil.

    • Counter Electrode (CE): Lithium metal foil.

  • Baseline Validation: Run an Open Circuit Voltage (OCV) step for 2 hours to ensure thermodynamic equilibration. The OCV drift must be < 2 mV/hr.

  • Anodic Scan (Oxidation Limit): Sweep the potential from OCV to 6.0 V vs. Li/Li⁺ at a scan rate of 1 mV/s.

  • Cathodic Scan (Reduction Limit): Using a fresh cell, sweep the potential from OCV down to -0.5 V vs. Li/Li⁺ at 1 mV/s.

  • Data Analysis: The ESW limit is defined strictly at the potential where the continuous faradaic current density exceeds 0.1 mA/cm² .

G N1 MOEMC Purification (Vacuum Distillation) N2 Karl Fischer Titration (H2O < 10 ppm) N1->N2 N2->N1 Fail N3 Salt Dissolution (e.g., 1M LiPF6) N2->N3 Pass N4 Cell Assembly (3-Electrode Setup) N3->N4 N5 Linear Sweep Voltammetry (Anodic/Cathodic Scans) N4->N5 N6 ESW Determination (Onset of Decomposition) N5->N6

Experimental workflow for MOEMC formulation and Electrochemical Stability Window validation.

References

  • Benchchem. 2-Methoxyethyl methyl carbonate | 35466-86-5.1

  • Gu, G.Y., et al. (2000). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Electrochimica Acta, ResearchGate. 2

  • Benchchem. Degradation Mechanisms and Chemical Stability of 2 Methoxyethyl Methyl Carbonate.3

Sources

NMR and IR spectroscopy analysis of 2-Methoxyethyl methyl carbonate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR and IR Spectroscopy Protocols for the Characterization of 2-Methoxyethyl Methyl Carbonate (MEMC)

Target Audience: Analytical Chemists, Battery Electrolyte Researchers, and Drug Development Professionals.

Introduction & Scientific Significance

2-Methoxyethyl methyl carbonate (MEMC; CAS: 35466-86-5, MW: 134.13 g/mol ) is an asymmetric dialkyl carbonate featuring both a polar carbonate core and an ether-linked methoxyethyl chain[1]. This unique bifunctional structure provides an exceptional balance of moderate viscosity and high solvation capability.

In modern applied chemistry, MEMC serves dual critical roles:

  • Advanced Electrolyte Solvent: MEMC is utilized in lithium-ion and sodium-ion batteries, where it exhibits unique low-temperature behavior governed by the Vogel–Tammann–Fulcher (VTF) equation. Its ability to solvate Li⁺ ions without freezing at low temperatures makes it highly valuable[2].

  • Degradation Biomarker: In standard ethylene carbonate (EC)-based electrolytes, MEMC acts as a primary, quantifiable degradation product resulting from electrochemical and thermal stress[3].

Accurate spectroscopic characterization of MEMC is non-negotiable for verifying reagent purity, monitoring battery degradation kinetics, and studying solvent-ion interactions[2][4].

Mechanistic Insights into Spectral Signatures

To move beyond simple pattern matching, analysts must understand the causality behind MEMC's spectral behavior. The molecule (CH₃-O-CH₂-CH₂-O-C(=O)-O-CH₃) contains distinct chemical microenvironments driven by electronegativity and dipole moments.

NMR Causality (Electron Withdrawing Effects)

In ¹H and ¹³C NMR, the carbonate group (-O-C(=O)-O-) exerts a stronger deshielding effect than the ether oxygen (-O-). Consequently, the methoxy protons attached directly to the carbonate group resonate further downfield (~3.78 ppm) compared to the methoxy protons attached to the ether group (~3.38 ppm). Similarly, the ethylene bridge protons split into two distinct multiplets based on their proximity to these competing electronegative centers.

FTIR Causality (Dipole Moments & Vibrational Modes)

Infrared spectroscopy of MEMC is dominated by the carbonyl (C=O) stretching frequency. Because the C=O bond in a dialkyl carbonate is highly polarized and flanked by two oxygen atoms, it exhibits a massive change in dipole moment during vibration, resulting in an intense, sharp peak at ~1745 cm⁻¹. The asymmetric C-O-C stretches of the ether and carbonate linkages provide secondary validation fingerprints in the 1100–1260 cm⁻¹ fingerprint region.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

Note: Shifts may vary slightly depending on solvent interactions (e.g., if analyzed directly in an electrolyte matrix).

Functional GroupProton (¹H) Shift (ppm)MultiplicityIntegrationCarbon (¹³C) Shift (ppm)
Carbonyl (C=O) N/AN/AN/A~155.5
Carbonate Methoxy (CH₃-O-C=O) ~3.78Singlet (s)3H~54.8
Ethylene Bridge (-CH₂-O-C=O) ~4.28Multiplet (m)2H~66.5
Ethylene Bridge (-CH₂-O-CH₃) ~3.60Multiplet (m)2H~70.5
Ether Methoxy (CH₃-O-CH₂) ~3.38Singlet (s)3H~59.0
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Cause
~1745 Very StrongC=O StretchHighly polarized carbonate carbonyl bond
~1260 StrongC-O Stretch (Asymmetric)Carbonate ester linkage vibration
~1120 Medium-StrongC-O-C StretchAliphatic ether linkage vibration
~2800 - 3000 Weak-MediumC-H Stretch (Aliphatic)sp³ hybridized C-H bonds in methyl/methylene groups

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal checks for quantitative accuracy and structural integrity.

Protocol A: Quantitative NMR (qNMR) for Purity & Degradation Tracking

Purpose: To quantify MEMC concentration in a complex mixture (e.g., aged battery electrolyte) or verify the purity of synthesized MEMC[3].

  • Sample Preparation: Accurately weigh ~15–20 mg of the MEMC sample (or extract) into a clean glass vial. Add exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Internal Standard Addition (Optional but Recommended): For absolute quantification, add a known mass of a highly pure, inert internal standard (e.g., 1,4-dinitrobenzene or benzoic acid) that does not overlap with MEMC peaks.

  • Instrument Configuration: Load the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Parameter Optimization (Critical Step): Set the relaxation delay (D1) to at least 10 seconds . Causality: Carbonate methoxy protons and ether protons have different longitudinal relaxation times (T1). A short D1 will truncate the relaxation of slower protons, leading to artificially skewed integration ratios.

  • Acquisition & Processing: Acquire 16 to 64 scans using a 30° pulse angle. Apply zero-filling and an exponential window function (LB = 0.3 Hz) before Fourier Transformation.

  • Validation: Phase and baseline correct the spectrum manually. Integrate the singlet at 3.78 ppm against the singlet at 3.38 ppm; the ratio must be exactly 1:1.

Protocol B: ATR-FTIR for Structural Verification

Purpose: Rapid, non-destructive identification of MEMC and assessment of Li⁺ solvation states[2][4].

  • Crystal Preparation: Clean the Diamond/ZnSe Attenuated Total Reflectance (ATR) crystal with high-purity isopropanol and allow it to evaporate.

  • Background Acquisition: Run a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor. Causality: MEMC is hygroscopic; background subtraction prevents water O-H stretches (~3300 cm⁻¹) from masking trace impurities.

  • Sample Application: Deposit 1–2 drops of neat MEMC directly onto the ATR crystal, ensuring complete coverage of the sensor area. No pressure arm is needed for liquids.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Validation: Verify the presence of the sharp ~1745 cm⁻¹ peak. If studying electrolyte solutions, observe the shift in the C=O peak; a shift to lower wavenumbers indicates coordinate covalent bonding between the carbonate oxygen and Li⁺ ions[2].

Workflow & Mechanistic Visualizations

Workflow Prep Sample Preparation NMR qNMR Acquisition (D1>10s) Prep->NMR IR ATR-FTIR Acquisition Prep->IR Process Spectral Processing NMR->Process IR->Process Validate Structural Validation Process->Validate

Fig 1. Self-validating analytical workflow for MEMC spectroscopic characterization.

Degradation EC Ethylene Carbonate (EC) Electrolyte Stress Electrochemical Degradation EC->Stress MEMC MEMC Formation (Degradation Marker) Stress->MEMC Solvation Li+ Solvation Interaction MEMC->Solvation Detection qNMR / FTIR Detection MEMC->Detection

Fig 2. Mechanistic pathway of MEMC as an EC degradation product and Li+ solvating agent.

References

  • Forschungszentrum Jülich. "Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study". Available at:[Link]

  • ACS Publications. "Dialkyl Carbonates as Green Solvents for Polyvinylidene Difluoride Membrane Preparation". Available at: [Link]

  • ResearchGate. "2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries". Available at: [Link]

Sources

Application Note: Performance Evaluation of Graphite Anodes in 2-Methoxyethyl Methyl Carbonate (MEMC) Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Battery Researchers, and Biomedical/Drug Development Professionals (focusing on cold-chain logistics trackers and high-reliability implantable medical device power sources).

Introduction & Mechanistic Rationale

The development of robust lithium-ion battery (LIB) electrolytes is critical for applications requiring wide operating temperature ranges, such as cold-chain pharmaceutical tracking and implantable medical devices. 2-Methoxyethyl methyl carbonate (MEMC) has emerged as a highly specialized solvent that bridges the functional gap between ethers and carbonates.

Structurally, MEMC contains both a polar carbonate group and an ether-linked methoxyethyl chain. This dual functionality provides a unique mechanistic advantage:

  • Ether Coordination: The ether oxygen strongly coordinates with Li⁺ ions, facilitating excellent salt dissociation and rapid ion transport.

  • Carbonate Polarity: The carbonate group ensures anodic stability and participates in the formation of a robust Solid Electrolyte Interphase (SEI) on the graphite anode.

Unlike standard carbonate blends that crystallize at sub-zero temperatures, MEMC exhibits a unique low-temperature profile characterized by a glass-transition temperature (


) without encountering a distinct freezing point[1]. Furthermore, the conductivity and viscosity of MEMC-based electrolytes follow Vogel-Tammann-Fulcher (VTF) kinetics rather than simple Arrhenius behavior, indicating that Li⁺ conduction is heavily assisted by the cooperative segmental motion and fluctuations of the solvent molecules[1]. Interestingly, quantitative NMR studies have also identified MEMC as a natural degradation product of Ethylene Carbonate (EC) in aged electrolytes, underscoring its inherent compatibility with standard SEI chemistries[2].

Physicochemical Profiling & Quality Control

To establish a baseline for experimental trustworthiness, the physicochemical properties of MEMC must be compared against standard solvents. Table 1 summarizes these metrics.

Table 1: Physicochemical Properties of MEMC vs. Standard Carbonate Solvents

SolventMolecular Weight ( g/mol )Boiling Point (°C)Melting / Glass Transition (°C)Viscosity at 25°C (cP)Mechanistic Role in Electrolyte
MEMC 134.13~160

~ -110 (No freezing)
~1.50Low-temp transport, Li⁺ solvation via ether oxygen.
EC 88.0624836 (Melting Point)1.90 (at 40°C)Primary SEI former; high dielectric constant.
DMC 90.08902 to 4 (Melting Point)0.59Viscosity reducer; high volatility.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each major step includes a built-in quality control checkpoint to prevent cascading errors during the evaluation of graphite anodes.

Protocol A: Electrolyte Formulation & Baseline Validation

Causality: Moisture and impurities in the electrolyte will cause LiPF₆ to hydrolyze into hydrofluoric acid (HF), which aggressively etches the graphite SEI and invalidates cycling data.

  • Purification: Dry the MEMC and EC solvents over activated 3Å molecular sieves for 48 hours in an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Validation Checkpoint 1 (Moisture): Perform Karl Fischer titration on the dried solvents. Proceed only if H₂O < 15 ppm.

  • Mixing: Formulate a 1.0 M LiPF₆ solution in a volumetric blend of MEMC:EC (7:3 v/v). The addition of EC is critical to ensure the formation of a dense, inorganic-rich (Li₂CO₃/LiF) inner SEI layer.

  • Validation Checkpoint 2 (Conductivity): Assemble a symmetric Stainless Steel (SS|SS) CR2032 coin cell with 40 µL of the electrolyte. Measure the baseline ionic conductivity via Electrochemical Impedance Spectroscopy (EIS) from 1 MHz to 100 mHz. Target:

    
     S/cm at 25 °C.
    
Protocol B: Graphite Electrode Fabrication & Cell Assembly
  • Slurry Preparation: Mix 90 wt% artificial graphite, 5 wt% Super P carbon black, and 5 wt% Polyvinylidene fluoride (PVDF) binder in N-Methyl-2-pyrrolidone (NMP). Mix in a planetary mixer at 2000 rpm for 30 minutes to ensure uniform dispersion.

  • Coating & Drying: Cast the slurry onto a 10 µm copper foil using a doctor blade set to a 150 µm wet gap. Dry under vacuum (-0.1 MPa) at 120 °C for 12 hours.

  • Calendering: Roll-press the dried electrode to achieve a target porosity of ~30% (active material loading ~3.0 mg/cm²). Punch into 14 mm diameter disks.

  • Assembly: In the glovebox, assemble CR2032 half-cells using the graphite working electrode, a Celgard 2325 separator, a 15.6 mm lithium metal counter electrode, and exactly 40 µL of the MEMC/EC electrolyte.

  • Validation Checkpoint 3 (Micro-short Detection): Rest the cells at Open Circuit Voltage (OCV) for 12 hours. Pass condition: OCV remains stable between 2.8 V and 3.0 V vs. Li/Li⁺. A dropping voltage indicates separator puncture or edge-shorting.

Protocol C: Electrochemical Evaluation & SEI Maturation

Causality: The initial electrochemical reduction must be performed at low current densities to allow the MEMC and EC molecules to decompose into a uniform, passivating SEI layer before massive Li⁺ intercalation causes graphite exfoliation.

  • Formation Cycling: Subject the cells to Galvanostatic Charge-Discharge (GCD) at a C/20 rate (where 1C = 372 mA/g) between 0.005 V and 1.5 V for 3 cycles.

  • Validation Checkpoint 4 (SEI Impedance): Run EIS at 50% State of Charge (SOC) after the 3rd cycle. The Nyquist plot must show a distinct high-frequency semicircle corresponding to SEI resistance (

    
    ). Target: 
    
    
    
    < 30
    
    
    .
  • Rate Capability: Cycle the cells at C/10, C/5, C/2, 1C, and 2C (5 cycles per rate) to evaluate the desolvation kinetics of the MEMC-Li⁺ complex.

  • Long-Term Cycling: Return the cells to a C/2 rate for 200 cycles to evaluate the mechanical stability of the MEMC-derived SEI.

Data Interpretation & Expected Outcomes

When executing the protocols above, researchers should benchmark their results against the expected performance metrics outlined in Table 2. Deviations from these values typically indicate moisture contamination or improper calendering of the graphite anode.

Table 2: Expected Electrochemical Performance of Graphite in 1.0 M LiPF₆ MEMC/EC (7:3)

Performance MetricExpected ValueMechanistic Significance
1st Cycle Coulombic Efficiency (CE) > 88%Indicates efficient, self-limiting reduction of MEMC/EC without excessive parasitic electrolyte consumption.
Steady-State CE (Cycles 10-200) > 99.8%Confirms the SEI is mechanically stable and prevents continuous solvent co-intercalation.
Capacity Retention (200 cycles, C/2) > 92%Demonstrates long-term viability for commercial or high-reliability medical device applications.
Low-Temp Capacity Retention (-20°C) > 70% of RTHighlights MEMC's VTF-driven transport and lack of freezing point[1][3].

Mechanistic Workflow Diagram

The following diagram illustrates the causality of Li⁺ transport and SEI formation in MEMC-based electrolytes.

G Solvation Li⁺ Solvation in MEMC (Ether & Carbonate Coordination) Transport Bulk Ion Transport (VTF Behavior / Solvent-Assisted) Solvation->Transport Electric Field Desolvation Desolvation at Graphite Interface Transport->Desolvation Diffusion to Anode Reduction Electrochemical Reduction (0.8V - 0.2V vs Li/Li⁺) Desolvation->Reduction 1st Cycle Lithiation SEI SEI Layer Formation (Stable, Low Impedance) Reduction->SEI Passivation Intercalation Reversible Li⁺ Intercalation (Graphite Anode) SEI->Intercalation Stable Cycling

Caption: Mechanistic pathway of Li+ transport, SEI formation, and intercalation in MEMC-based electrolytes.

References

  • Gu, G.Y., Bouvier, S., Wu, C., Laura, R., Rzeznik, M., & Abraham, K.M. "2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries." Electrochimica Acta, 45(19), 3127-3139 (2000). URL:[Link]

  • Smart, M.C., Whitacre, J.F., & Ratnakumar, B.V. "Design of Li-ion electrolytes containing esters and ethers for low-temperature applications." Journal of Power Sources, 168(2), 501-508 (2007). URL:[Link]

  • Hess, S., Wohlfahrt-Mehrens, M., & Wachtler, M. "Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study." Physical Chemistry Chemical Physics, 17, 22784-22792 (2015). URL:[Link]

Sources

Application Note: Low-Temperature Performance of Lithium-Ion Batteries with 2-Methoxyethyl Methyl Carbonate (MEMC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Cross-Disciplinary Relevance

The performance degradation of lithium-ion batteries (LIBs) at sub-zero temperatures remains a critical bottleneck across multiple industries. For drug development professionals and biomedical engineers, ensuring the continuous operation of cold-chain temperature loggers, portable diagnostic equipment, and active cooling transport systems in sub-zero environments is a strict regulatory and operational requirement.

Standard carbonate-based electrolytes, such as Ethylene Carbonate (EC), suffer from high freezing points (e.g., EC freezes at ~36°C), leading to electrolyte crystallization, sluggish desolvation kinetics, and catastrophic conductivity drops at low temperatures. This application note details the mechanistic advantages and experimental protocols for utilizing 2-Methoxyethyl methyl carbonate (MEMC) —a hybrid solvent that bypasses freezing points entirely, enabling robust sub-zero battery performance through a solvent-assisted glass-transition transport mechanism.

Mechanistic Insights: The Chemical Advantage of MEMC

MEMC (also referred to as MOEMC) is a uniquely structured molecule that combines a polar carbonate group with an ether-linked methoxyethyl chain. This dual-functionality dictates its superior low-temperature electrochemical behavior:

  • Ether Linkage (Strong Solvation): The ether oxygen provides a high donor number, enabling strong coordination with lithium ions (Li⁺). This effectively solvates the salt and promotes ion dissociation.

  • Carbonate Linkage (SEI Formation): The carbonate group maintains a sufficient dielectric constant and provides the necessary anodic stability to form a robust Solid Electrolyte Interphase (SEI) on graphite anodes.

  • Vogel-Tammann-Fulcher (VTF) Transport: Unlike conventional electrolytes that follow a linear Arrhenius relationship until they freeze and fail, MEMC-based electrolytes do not freeze. Instead, they exhibit a glass-transition temperature (

    
    ) at extreme sub-zero temperatures. As established by  [1], ion transport in MEMC is coupled to the segmental motion of the solvent molecules. Therefore, the conductivity (
    
    
    
    ) versus temperature (
    
    
    ) data fits the empirical VTF equation:
    
    
    where
    
    
    is the Vogel temperature (ideal glass transition). This solvent-assisted conduction mechanism allows the electrolyte to maintain viable ionic mobility well below -20°C.

Mechanism MEMC MEMC Molecule Ether Ether Group MEMC->Ether Carbonate Carbonate Group MEMC->Carbonate Li Li+ Solvation Ether->Li Strong Coordination Carbonate->Li SEI Formation VTF VTF Ion Transport Li->VTF Solvent-Assisted Glass Glass Transition (No Freezing) Glass->VTF Enables Sub-Zero Mobility

Fig 1. Solvation mechanism and VTF transport pathway of MEMC in low-temperature Li-ion batteries.

Quantitative Data Summary

The following table summarizes the comparative low-temperature physical and electrochemical properties of a standard electrolyte versus an MEMC-based formulation [1, 3].

Electrolyte FormulationLow-Temp Phase BehaviorConductivity @ 25°CConductivity @ -20°CDominant Transport Model
1M LiPF₆ in EC:DMC (1:1) Freezes/Crystallizes (~ -10°C)~10.5 mS/cm< 1.0 mS/cm (Solidifies)Arrhenius (Liquid Phase)
1M LiPF₆ in MEMC Glass Transition (

≈ -95°C)
~6.8 mS/cm~2.1 mS/cm (Remains Liquid)VTF (Solvent-Assisted)

Note: While room-temperature conductivity is slightly lower for MEMC due to higher baseline viscosity, its ability to bypass crystallization results in vastly superior conductivity and charge-transfer kinetics at -20°C and below.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system . Quality Control (QC) gates are built into the protocol to prevent compounding errors, ensuring that low-temperature performance data is an artifact of the MEMC solvent, not contamination or poor cell assembly.

Protocol Purify 1. Solvent Purification (Molecular Sieves) KF 2. Karl Fischer QC (< 10 ppm H2O) Purify->KF Mix 3. Electrolyte Formulation (Argon Glovebox) KF->Mix Pass Cell 4. Coin Cell Assembly (CR2032) Mix->Cell EIS 5. Baseline EIS QC (25°C Impedance) Cell->EIS LowTemp 6. Thermal Chamber (+20°C to -40°C) EIS->LowTemp Pass Model 7. VTF Equation Fitting (Conductivity Analysis) LowTemp->Model

Fig 2. Self-validating experimental workflow for MEMC electrolyte formulation and low-temp testing.

Phase 1: Electrolyte Formulation & Purity Validation

Causality: Commercial MEMC often contains trace water and alcohols from its synthesis. If water is present, it hydrolyzes the LiPF₆ salt to form hydrofluoric acid (HF). HF aggressively dissolves transition metals from the cathode and degrades the SEI, completely masking the true low-temperature performance of the solvent.

  • Solvent Drying: Store MEMC over activated 4Å molecular sieves for at least 48 hours inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • QC Gate 1 - Karl Fischer Titration: Extract a 1 mL aliquot and perform coulometric Karl Fischer titration. Validation: The moisture content must read < 10 ppm. If > 10 ppm, replace molecular sieves and repeat.

  • Salt Dissolution: Slowly add battery-grade LiPF₆ to the purified MEMC to achieve a 1.0 M concentration.

    • Causality: Salt dissolution is highly exothermic. Add the salt in 0.2 M increments while stirring on a cold block to prevent thermal degradation of the ether linkages in MEMC.

Phase 2: Cell Assembly & Baseline Validation
  • Assembly: Fabricate CR2032 coin cells using a graphite anode, a LiCoO₂ cathode, and a polyethylene separator. Inject exactly 40 µL of the MEMC electrolyte.

  • Formation Cycling: Perform 3 formation cycles at C/10 rate at 25°C to establish a stable SEI layer.

  • QC Gate 2 - Baseline EIS: Conduct Electrochemical Impedance Spectroscopy (EIS) at 25°C from 1 MHz to 10 mHz. Validation: Ensure the Nyquist plot shows a standard semi-circle (Charge Transfer Resistance,

    
    ) and a linear Warburg tail. An anomalously low bulk resistance (
    
    
    
    ) indicates a micro-short; an anomalously high
    
    
    indicates poor wetting. Discard cells that fail this baseline.
Phase 3: Low-Temperature Characterization & VTF Modeling

Causality: The thermal mass of the coin cell and the low thermal conductivity of the liquid electrolyte mean that the internal cell temperature lags significantly behind the chamber air temperature. Premature measurements will yield artificially high conductivity readings.

  • Thermal Equilibration: Place the validated coin cells in a programmable environmental chamber. Step the temperature down from +20°C to -40°C in 10°C decrements.

  • Soak Time: Hold the cells at each temperature step for a strict minimum of 4 hours before taking measurements to ensure complete thermal equilibrium.

  • Conductivity Measurement: At each temperature step, run EIS to determine the bulk electrolyte resistance (

    
    ) from the high-frequency intercept on the real axis. Calculate conductivity (
    
    
    
    ) using the cell constant.
  • Data Analysis (VTF Fitting): Plot

    
     versus 
    
    
    
    .
    • Validation: If the data forms a straight line, the system is confirmed to follow the VTF model [2], proving that ion transport is successfully being governed by the segmental motion of the MEMC glassy state rather than being hindered by crystallization.

References

  • Title: 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries Source: Electrochimica Acta, Volume 45, Issue 19, Pages 3127-3139 (2000) URL: [Link]

  • Title: Molecular transport in liquids and glasses Source: The Journal of Chemical Physics, Volume 31, Issue 4, Pages 1164-1169 (1959) URL: [Link]

  • Title: Conductivity experiments for electrolyte formulations and their automated analysis Source: Scientific Data, Volume 10, Article number: 43 (2023) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Thermal Decomposition of 2-Methoxyethyl Methyl Carbonate (MEMC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, battery scientists, and drug development professionals working with 2-Methoxyethyl methyl carbonate (MEMC). Below, you will find authoritative troubleshooting frameworks, mechanistic FAQs, and self-validating experimental protocols to help you manage and analyze the thermal decomposition of MEMC and its byproducts.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What drives the thermal decomposition of MEMC in experimental setups? A: MEMC is a bifunctional molecule containing both an ether linkage and a carbonate group, making it highly versatile but susceptible to specific degradation pathways[1]. At elevated temperatures (>60°C), the carbonate group is thermodynamically driven toward decarboxylation, releasing CO₂[2]. When used in lithium-ion battery electrolytes, the presence of lithium salts like LiPF₆ drastically accelerates this process. Trace water reacts with LiPF₆ to form HF and PF₅ (a strong Lewis acid)[3]. The Lewis acid coordinates with the lone electron pairs on MEMC's ether oxygen, weakening the adjacent C–O bonds and lowering the activation energy required for thermal cleavage[1][3].

Q2: What are the primary byproducts of MEMC thermal degradation? A: The degradation yields a mix of volatile gases and heavier liquid oligomers. The primary gaseous byproducts are carbon dioxide (CO₂), carbon monoxide (CO), hydrogen (H₂), and simple hydrocarbons[1]. In the liquid phase, thermal stress induces transesterification and radical recombination, leading to the formation of alkoxides, alcohols (like 2-methoxyethanol), and complex oligomeric carbonates such as dimethyl-2,5-dioxahexane dicarboxylate (DMDOHC)[4][5][6].

Q3: Why do I detect MEMC as a byproduct in cells that only contained Ethylene Carbonate (EC)? A: This is a common point of confusion. While MEMC is utilized as a primary specialty solvent, it is also a well-documented degradation product of Ethylene Carbonate (EC)[5]. During thermal aging, EC undergoes ring-opening reactions. If methoxide radicals (often generated from the breakdown of co-solvents like Dimethyl Carbonate) are present, they react with the opened EC ring to synthesize MEMC in situ[5][6].

G1 MEMC MEMC Solvent (Intact) Thermal Thermal Stress (>60°C) MEMC->Thermal Activation Gas Gas Evolution (CO2, H2, Ethers) Thermal->Gas Decarboxylation Oligomer Oligomeric Carbonates (e.g., DMDOHC) Thermal->Oligomer Transesterification Alkoxide Alkoxides & Alcohols Thermal->Alkoxide Ether Cleavage Catalyst Lewis Acids (e.g., PF5) Catalyst->Thermal Lowers Activation E.

Mechanistic pathways of MEMC thermal decomposition.

Part 2: Troubleshooting Guide

Issue 1: Unexplained pressure buildup in sealed thermal aging vessels.

  • Symptom: Coin cells bulging, pouch cells swelling, or glass ampoules failing during 60°C+ testing.

  • Root Cause: MEMC undergoes thermal decarboxylation, releasing CO₂ and simple hydrocarbons[1]. In the presence of LiPF₆, trace water generates HF and PF₅, which act as Lewis acids to catalyze the cleavage of MEMC's ether bonds, accelerating gas evolution[3].

  • Resolution: Dry all solvents to <10 ppm H₂O before use. Utilize a headspace GC-TCD to quantify CO₂ and H₂ accurately. If high-temperature operation is mandatory, consider switching to a more thermally stable salt (like LiFSI) or adding passivating agents like Vinylene Carbonate (VC)[6].

Issue 2: Unexpected high-molecular-weight peaks in GC-MS chromatograms.

  • Symptom: Broad peaks appearing at late retention times that do not match the baseline solvent profile[6].

  • Root Cause: Transesterification and radical recombination. MEMC and other linear carbonates react under thermal stress to form complex, heavy oligomers such as DMDOHC[5][6].

  • Resolution: Do not dismiss these as column bleed. Run a baseline with pure synthesized DMDOHC to confirm retention times. Lower the injection port temperature on your GC to prevent artificial thermal degradation of MEMC during the analysis itself.

Issue 3: Poor mass-balance closure after thermal aging.

  • Symptom: The quantified loss of liquid MEMC does not match the quantified liquid byproducts.

  • Root Cause: Standard liquid chromatography misses highly volatile gases (CO₂, ethane) and insoluble solid precipitates (alkoxides/polycarbonates)[1][4].

  • Resolution: Implement the self-validating dual-phase extraction protocol detailed in Part 4 of this guide.

Part 3: Quantitative Analytical Markers

To accurately track MEMC degradation, researchers must rely on standardized retention times and mass markers. The table below summarizes the key byproducts and their analytical profiles.

Table 1: Quantitative Analytical Markers for MEMC and Byproducts

Compound NameStructural ClassGC-MS Retention Time (min)*Primary Formation MechanismPhase at 25°C
2-Methoxyethyl methyl carbonate (MEMC) Primary Solvent / EC Byproduct11.7Intact solvent / EC ring-openingLiquid
Dimethyl-2,5-dioxahexane dicarboxylate (DMDOHC) Oligomeric Carbonate14.8Radical recombination / TransesterificationLiquid
Carbon Dioxide (CO₂) GasN/A (Headspace)DecarboxylationGas
2-Methoxyethanol AlcoholVariableEther / Carbonate cleavageLiquid
Alkoxides (R-OK / R-OLi) Salt / SolidN/A (XPS / NMR)Nucleophilic attack on ether/carbonate bondSolid

*Retention times based on standard capillary column GC-MS profiles with a 40°C to 320°C temperature ramp[4][6].

Part 4: Self-Validating Experimental Protocol

Protocol: Controlled Thermal Aging & Byproduct Quantification Why this works (Causality): Thermal degradation of organic carbonates produces both highly volatile gases and heavy oligomers[2]. Standard liquid injections miss the gases, leading to incomplete mechanistic models. This protocol uses a dual-phase extraction to ensure all carbon atoms are accounted for, allowing the system to self-validate the degradation pathways[6].

Step 1: Inert Preparation & Standardization

  • Inside an argon-filled glovebox (<0.1 ppm H₂O/O₂), prepare a 1.0 M solution of your chosen salt (e.g., LiPF₆) in MEMC[1].

  • Validation Check: Spike the solution with 1,4-difluorobenzene as an internal standard. Its high thermal stability ensures accurate relative quantification of MEMC depletion later.

Step 2: Thermal Stress Application

  • Seal 5 mL of the electrolyte in a 10 mL stainless-steel Swagelok vessel equipped with a pressure gauge and a septum port.

  • Incubate the vessels in a thermal chamber at 60°C, 70°C, and 80°C for 14 days[6].

  • Validation Check: Monitor pressure continuously. A deviation from ideal gas expansion indicates active decarboxylation and gas evolution[1].

Step 3: Headspace Gas Analysis

  • Cool the vessel to exactly 25°C to stabilize vapor pressures.

  • Using a gas-tight syringe, extract 100 µL of headspace gas through the septum.

  • Inject immediately into a GC-TCD (Gas Chromatography-Thermal Conductivity Detector) to quantify CO₂, CO, and H₂[2].

Step 4: Liquid Phase Extraction & GC-MS/NMR

  • Open the vessel inside the glovebox. Extract the liquid phase and dilute 1:10 in anhydrous dichloromethane (DCM).

  • Run GC-MS (scanning 33 to 350 u) to identify heavy byproducts like DMDOHC (retention time ~14.8 min) and unreacted MEMC (~11.7 min)[4][6].

  • Perform ¹⁹F and ¹H NMR to quantify salt degradation into fluorophosphates, which correlates directly with the rate of MEMC ether cleavage[3].

G2 S1 Sample Prep (Argon) S2 Thermal Aging (60°C+) S1->S2 Seal S3 Phase Separation S2->S3 Cool S4 GC-MS / NMR Analysis S3->S4 Extract

Standardized workflow for MEMC thermal aging and byproduct analysis.

Part 5: References

  • [1] 2-Methoxyethyl methyl carbonate | 35466-86-5 - Benchchem, benchchem.com. 1

  • [2] Organic carbonates as green media: from laboratory syntheses to industrial applications, rsc.org. 2

  • [4] Decomposition of Binary Mixtures of DMC/EC, EMC/EC, and DEC/EC on Potassium Surfaces; GC, XPS, and Calculation, uni-ulm.de. 4

  • [3] Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study, fz-juelich.de. 3

  • [5] OPF 2 OH concentration curves of LP30 stored at 60 °C, researchgate.net. 5

  • [6] Improving and Understanding Lifetime of LFP/Graphite Pouch Cells with Higher Concentrations of Vinylene Carbonate in the Electrolyte, researchgate.net. 6

Sources

purification methods for 2-Methoxyethyl methyl carbonate for battery applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxyethyl Methyl Carbonate (MEMC) . MEMC is an advanced, specialty organic carbonate characterized by a carbonyl group flanked by an ether-linked methoxyethyl chain and a methyl group[1]. While it serves as a versatile green solvent in drug development and organic synthesis[2], its most rigorous purity requirements stem from its use as a co-solvent in lithium-ion battery electrolytes. In these systems, MEMC facilitates solvent-assisted ion conduction and exceptional low-temperature performance without freezing[3].

This guide provides researchers and application scientists with field-proven, self-validating methodologies to achieve ultra-high purity (>99.9%) MEMC, addressing the strict tolerances required for electrochemical and pharmaceutical applications.

Purification Workflow Visualization

The following logical workflow outlines the critical path from crude synthesized MEMC to battery-grade solvent.

MEMC_Purification A Crude MEMC Synthesis B Fractional Vacuum Distillation A->B Removes Volatiles C Lithiated Molecular Sieves B->C Deep Dehydration D 0.2 µm PTFE Microfiltration C->D Particulate Removal E QC: NMR & Karl Fischer D->E Validation F Battery-Grade MEMC E->F Final Release

Fig 1: Experimental workflow for battery-grade MEMC purification.

Step-by-Step Purification Methodology

Because MEMC is typically synthesized via the transesterification of alcohols with dialkyl carbonates[1], the crude product contains unreacted precursors (e.g., dimethyl carbonate, acetoin derivatives) and trace water. The following protocol is a self-validating system designed to isolate MEMC while preventing thermal and chemical degradation.

Step 1: Fractional Vacuum Distillation
  • Objective: Remove volatile organic impurities and unreacted precursors.

  • Causality: Carbonate esters are susceptible to thermal decomposition at elevated temperatures. Applying a high vacuum lowers the boiling point of MEMC, preventing the thermal cleavage of the ether and carbonate linkages.

  • Protocol:

    • Transfer crude MEMC to a round-bottom flask equipped with a Vigreux column to ensure high theoretical plate counts for precise fractionation.

    • Apply a vacuum of < 10 mbar.

    • Gradually heat the oil bath. Discard the initial foreshots (which contain lower-boiling impurities like methanol and dimethyl carbonate).

    • Collect the main MEMC fraction at its specific reduced boiling point.

  • Validation: Run Gas Chromatography-Flame Ionization Detection (GC-FID) on the main fraction. Proceed only if organic purity is > 99.5%.

Step 2: Deep Dehydration via Lithiated Molecular Sieves
  • Objective: Reduce moisture content from ~500 ppm to < 15 ppm without introducing metal ion contaminants.

  • Causality: Standard 3A or 4A molecular sieves effectively trap water molecules[4]. However, in battery applications, standard sieves undergo ion exchange, leaching Na⁺ and K⁺ ions into the solvent, which poisons battery electrochemistry. Utilizing lithiated molecular sieves (prepared by exchanging Na⁺/K⁺ with Li⁺ in a lithium salt solution prior to activation) prevents the introduction of foreign metal ions[5].

  • Protocol:

    • Activate lithiated 4A molecular sieves by heating at 300°C under a deep vacuum for 12 hours.

    • Cool the sieves under an inert Argon atmosphere.

    • Submerge the activated sieves into the distilled MEMC (typically 10-20% w/v) inside an Argon-filled glovebox.

    • Allow the solvent to rest over the sieves for 48–72 hours.

  • Validation: Perform Karl Fischer Coulometric Titration. The water content must read < 15 ppm.

Step 3: Sub-micron Filtration
  • Objective: Remove suspended molecular sieve dust.

  • Causality: Micro-particulates from the sieves can act as nucleation sites for side reactions or cause micro-shorts in electrochemical cells.

  • Protocol: Filter the dehydrated MEMC through a chemically inert 0.2 µm Polytetrafluoroethylene (PTFE) membrane syringe filter directly into a sterile, dry, amber glass storage bottle.

Quantitative Data & Quality Control Targets

To ensure the scientific integrity of your purified MEMC, compare your final analytical results against the strict parameters outlined in the table below.

Quality ParameterCrude MEMC BaselineTarget Battery/Pharma GradeRecommended Analytical Method
Organic Purity > 95.0%> 99.9% GC-FID or GC-MS
Moisture (H₂O) 500 - 2000 ppm< 15 ppm Karl Fischer Coulometry
Free Acid (as HF) < 50 ppm< 10 ppm Acid-Base Titration
Alkali Metals (Na⁺, K⁺) < 20 ppm< 1 ppm ICP-MS
Degradation Products VariableNot Detectable Quantitative ¹H / ¹³C NMR

Troubleshooting Guides & FAQs

Q1: My Karl Fischer titration shows that moisture levels in my MEMC plateau at 50 ppm, even after using 4A molecular sieves. What is the mechanistic failure here? A: This plateau usually indicates improper activation of the molecular sieves or atmospheric ingress during the drying phase. Molecular sieves must be activated at 300°C under vacuum to empty the pores of pre-adsorbed water[4]. Additionally, ensure the dehydration step occurs in an Argon-filled glovebox, as MEMC is hygroscopic and will rapidly pull moisture from ambient air.

Q2: After long-term storage, my purified MEMC exhibits a color change and reduced electrochemical performance. NMR shows the presence of dimethyl-2,5-dioxahexane dicarboxylate (DMDOHC). Why did this form? A: DMDOHC is a known degradation product of carbonate solvents[6]. Its formation is catalyzed by trace amounts of water reacting with the carbonate linkages over time (thermal aging). Even at < 15 ppm, residual water can initiate a complex sequence of linear degradation reactions[6]. To prevent this, store MEMC in tightly sealed containers over a small amount of activated lithiated molecular sieves in a dark, temperature-controlled environment.

Q3: I am using standard 4A molecular sieves for dehydration. Why is my lithium-ion cell showing poor cycle life despite the solvent being completely dry? A: Standard molecular sieves are sodium aluminosilicates. When immersed in polar carbonate solvents, they can undergo ion exchange, leaching Na⁺ ions into your MEMC while adsorbing water[5]. Sodium ions severely disrupt the solid electrolyte interphase (SEI) layer on battery anodes. You must switch to lithiated molecular sieves to maintain the electrochemical integrity of the solvent[5].

Q4: How can I definitively verify the structural integrity of MEMC and rule out transesterification byproducts post-distillation? A: Quantitative Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative method. By analyzing the integrated signal areas in ¹H or ¹³C{¹H} solution NMR spectra, you can easily distinguish the intact ether-linked methoxyethyl chain of MEMC from potential transesterification byproducts or degradation fragments[6].

References

  • Benchchem. "2-Methoxyethyl methyl carbonate | 35466-86-5." Benchchem.
  • Gu, G.Y., et al. "2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries." Electrochimica Acta, ResearchGate.
  • Royal Society of Chemistry. "Organic carbonates as green media: from laboratory syntheses to industrial applications." RSC.
  • Forschungszentrum Jülich. "Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study." Forschungszentrum Jülich.
  • Google Patents. "A kind of method and its lithium type molecular sieve of the electrolytic solution of a kind of lithium ion battery dewatering acid (CN102107093A)." Google Patents.
  • Snowpeak. "Electrolyte Dehydration for Lithium-ion Battery." Snowpeak Zeolite Manufacturer.

Sources

optimization of 2-Methoxyethyl methyl carbonate concentration in electrolyte blends

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with optimizing 2-Methoxyethyl methyl carbonate (MEMC) concentrations.

Whether you are a battery researcher engineering low-temperature lithium-ion cells, or a drug development professional utilizing electro-organic synthesis to produce active pharmaceutical ingredients (APIs), mastering MEMC's unique properties is critical. This guide bypasses generic advice to focus on causality, mechanistic troubleshooting, and self-validating experimental protocols.

Section 1: Core Mechanisms & FAQs

Q1: Why should I incorporate MEMC into my electrolyte or reaction blend instead of relying solely on standard linear carbonates like DMC or EMC? A1: Standard linear carbonates often suffer from high volatility and poor low-temperature performance due to crystallization. MEMC features a unique molecular architecture that combines a polar carbonate group with an ether-linked methoxyethyl chain[1]. This dual functionality allows for highly effective dissolution of lithium salts, while the ether oxygen provides strong solvent-ion interactions. Crucially, MEMC-based electrolytes exhibit glass-transition temperatures without encountering freezing points, enabling exceptional sub-zero performance[2]. Furthermore, in pharmaceutical contexts, organic carbonates like MEMC are increasingly replacing toxic fossil-derived solvents (e.g., NMP, DMF) as green media for chemical synthesis[3].

Q2: How does MEMC concentration dictate the ion transport mechanism in my electrochemical cell? A2: Unlike simple diffusion in standard low-viscosity solvents, ion conduction in MEMC relies heavily on a solvent-assisted mechanism. Because of the strong coordination between Li⁺ and the ether/carbonate oxygens, the movement of ions is coupled with the polymer-like segmental motion of the solvent molecules[2]. This behavior is mathematically described by the Vogel-Tammann-Fulcher (VTF) equation[2]. Over-concentrating MEMC can increase bulk viscosity, which restricts this segmental motion and paradoxically lowers ionic conductivity despite higher salt dissociation.

Mechanism Li Lithium Salt (Li+) Solvation Li+ Solvation Shell Li->Solvation MEMC MEMC Solvent (Ether + Carbonate) MEMC->Solvation Solvates via O atoms VTF Solvent-Assisted Ion Conduction (VTF) Solvation->VTF Segmental motion LowTemp Low-Temp Operation (No Freezing Point) VTF->LowTemp

Fig 1: MEMC solvation mechanism and VTF-governed ion conduction pathway.

Section 2: Troubleshooting Guide for MEMC Optimization

Issue 1: Unacceptable Viscosity and Poor Separator Wettability
  • Symptom: The electrolyte fails to wet the polyolefin separator rapidly, or the bulk viscosity exceeds 5 cP at room temperature, leading to high cell polarization.

  • Causality: The methoxyethyl chain increases intermolecular forces (dipole-dipole and Van der Waals) compared to shorter carbonates. At high volumetric ratios (>50% v/v), this drastically increases macro-viscosity, hindering mass transport.

  • Resolution:

    • Dilute the MEMC fraction using a low-viscosity co-solvent like Dimethyl Carbonate (DMC) or Ethyl Acetate (EA)[4].

    • Maintain MEMC concentration between 20–40% v/v to balance solvation power with fluid dynamics.

Issue 2: Anodic Instability and Poor SEI Formation
  • Symptom: Continuous electrolyte degradation at the anode during the first formation cycle, evidenced by low Coulombic efficiency and gas evolution.

  • Causality: While the carbonate group participates in Solid Electrolyte Interphase (SEI) formation, the ether linkage in MEMC is more susceptible to reductive cleavage at deep negative potentials compared to cyclic carbonates like Ethylene Carbonate (EC).

  • Resolution:

    • Introduce 2–5 wt% Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) as sacrificial SEI-forming additives.

    • Ensure at least 20% v/v EC is present in the blend to form a robust, passivating poly-carbonate layer before MEMC reduction can occur.

Issue 3: Low Yield in Electro-Organic API Synthesis
  • Symptom: Low conversion rates or unexpected by-products when using MEMC as a green solvent for electrochemical API synthesis.

  • Causality: MEMC can undergo thermal or electrochemical decomposition if the applied potential exceeds its anodic stability limit, leading to decarboxylation and ether cleavage[1].

  • Resolution: Operate strictly within the established electrochemical window of MEMC and utilize a supporting electrolyte salt (e.g., Tetrabutylammonium hexafluorophosphate) that does not tightly bind to the ether oxygens.

Troubleshooting Start Formulate MEMC Blend Visc Check Viscosity Start->Visc Cond Measure Conductivity Start->Cond HighVisc High Viscosity (>5 cP) Visc->HighVisc Fail SEI Evaluate SEI (EIS) Visc->SEI Pass LowCond Low Conductivity Cond->LowCond Fail Cond->SEI Pass FixVisc Add DMC/EMC HighVisc->FixVisc FixCond Optimize Salt Conc. LowCond->FixCond FixVisc->SEI FixCond->SEI Valid Full Cell Cycling SEI->Valid

Fig 2: Decision tree for troubleshooting and optimizing MEMC electrolyte blends.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Formulation and VTF Profiling of MEMC Blends

To ensure your MEMC concentration is optimized for ion transport, you must map its conductivity-temperature behavior to verify it follows the VTF equation[2].

  • Preparation: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), prepare a base solvent mixture of EC:MEMC:DMC in a 3:3:4 volume ratio.

  • Salt Addition: Slowly add LiPF₆ to achieve a 1.0 M concentration.

    • Self-Validation Check: The dissolution should be mildly exothermic. If the solution turns cloudy, moisture contamination has occurred; discard and restart.

  • VTF Profiling: Measure ionic conductivity using a sealed conductivity cell from -40°C to +60°C in 10°C increments.

  • Data Fitting: Fit the temperature-dependent conductivity data to the VTF equation:

    
    .
    
    • Self-Validation Check: If the statistical fit yields an R² < 0.98, verify that the cell reached true thermal equilibrium at each temperature step before recording the measurement[2].

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for SEI Validation

Evaluating the chemical stability of your MEMC concentration against the anode.

  • Cell Assembly: Fabricate a CR2032 coin cell (Graphite | MEMC-Electrolyte | Li metal).

  • Formation Cycling: Run 3 cycles at a C/20 rate (0.005 V to 1.5 V) to form the initial SEI.

  • EIS Measurement: Apply a 5 mV AC amplitude from 100 kHz to 10 mHz at 50% State of Charge.

  • Analysis: Fit the resulting Nyquist plot using an equivalent circuit model. The high-frequency semicircle represents SEI resistance (

    
    ).
    
    • Self-Validation Check: A stable

      
       across subsequent cycles confirms that the MEMC concentration is optimized and the ether linkages are not undergoing continuous reductive cleavage.
      

Section 4: Quantitative Data Summary

The following table summarizes the physicochemical properties of MEMC compared to standard carbonates to guide your blending ratios[1],[3].

SolventStructure TypeMelting Point / TgViscosity ProfilePrimary Application
MEMC Ether-CarbonateNo freezing point (Tg only)ModerateLow-temp electrolytes, Green API synthesis
EC Cyclic Carbonate36.4 °CSolid at RTHigh dielectric solvation, SEI formation
DMC Linear Carbonate4.6 °CLow (0.59 cP)Viscosity reducer, High-rate transport
PC Cyclic Carbonate-48.8 °CHigh (2.5 cP)Wide temp range (requires additives for graphite)

References

  • Benchchem.
  • Gu, G.Y., et al. (2000).2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries.
  • National Institutes of Health (NIH).
  • The Royal Society of Chemistry (RSC).

Sources

mitigating side reactions of 2-Methoxyethyl methyl carbonate at the electrode surface

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvents Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for materials scientists, electrochemists, and drug development professionals who utilize 2-Methoxyethyl methyl carbonate (MEMC, also known as MOEMC) in complex electrochemical systems.

While MEMC is highly valued for its unique solvent-assisted ion conduction and ability to maintain glass transition temperatures without freezing, its ether-linked methoxyethyl chain and polar carbonate group introduce specific vulnerabilities at the electrode-electrolyte interface[1][2]. This guide provides self-validating troubleshooting protocols, mechanistic FAQs, and quantitative diagnostics to help you mitigate side reactions and stabilize MEMC in your workflows.

Section 1: Diagnostic Workflows & Mechanistic Pathways

When side reactions occur at the electrode surface, identifying the exact degradation pathway is critical before applying a chemical intervention. The following logic tree maps the causality between observed interfacial failures and their respective mitigation strategies.

G Start MEMC Interfacial Instability Anode Anodic Reduction (SEI Failure) Start->Anode Cathode Cathodic Oxidation (>4.2V vs Li/Li+) Start->Cathode Mech1 Continuous Solvent Consumption Anode->Mech1 Mech2 Autocatalytic HF Generation Cathode->Mech2 Mit1 Dose Fluorinated Additives (FEC) Mech1->Mit1 Promotes LiF-rich SEI Mit2 Utilize Imide Salts (LiFSI / LiBETI) Mech2->Mit2 Eliminates HF source Stable Stable Electrode Passivation Achieved Mit1->Stable Mit2->Stable

Fig 1. Diagnostic and mitigation pathway for MEMC side reactions at electrode surfaces.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does MEMC exhibit non-Arrhenius conductivity, and how does this relate to its interfacial stability at the anode? A: MEMC's ionic conductivity follows the Vogel-Tammann-Fulcher (VTF) equation rather than a linear Arrhenius plot[2]. This occurs because ion transport is heavily coupled with the segmental motion of the solvent molecules. The strong interaction between MEMC's ether oxygens and lithium cations (


) facilitates a solvent-assisted conduction mechanism[1][2]. However, this strong solvation energy means that during desolvation at the anode surface, MEMC molecules are frequently co-intercalated or reduced, leading to an unstable Solid Electrolyte Interphase (SEI) if not properly passivated.

Q2: We are observing severe capacity fade and gas evolution at the cathode in our MEMC/LiPF₆ cells. What is the causality? A: At the cathode, particularly at voltages >4.2V, the carbonate functionalities of MEMC can be oxidized. When paired with lithium hexafluorophosphate (LiPF₆), trace moisture initiates an autocatalytic degradation cycle, generating hydrofluoric acid (HF)[3]. HF aggressively attacks the electrode surface, dissolving transition metals and further accelerating the electrochemical decomposition of MEMC into species like dimethyl-2,5-dioxahexane di-carboxylate (DMDOHC)[3][4]. Mitigation: Transition to imide-based salts like LiFSI or LiBETI, which do not generate HF and promote a highly stable, LiF-rich SEI[5].

Q3: For drug development professionals using MEMC in electrochemical organic synthesis, how do we prevent anodic degradation of the solvent? A: In pharmaceutical synthesis, MEMC is often used as a specialty solvent or precursor for transesterification due to its atom economy and avoidance of toxic reagents like phosgene[1]. During electrochemical synthesis (e.g., oxidative carbonylation), the working electrode can inadvertently oxidize the solvent. To prevent this, strictly control the operating potential using Cyclic Voltammetry (CV) to map the electrochemical window[6], and maintain the reaction temperature around 70°C to maximize selectivity and prevent hydrolysis[6].

Section 3: Quantitative Data & Diagnostic Markers

To troubleshoot effectively, compare your experimental outputs against these established baselines.

Diagnostic TargetAnalytical MethodKey Marker / ValueMechanistic Implication
Ion Transport Mechanism Conductivity vs. TempFits VTF EquationConfirms strong solvent-cation interaction; prevents freezing at low temps[2].
Cathodic Degradation 19F NMR SpectroscopyFormation of

Indicates HF generation and subsequent reaction with borosilicate glass[3].
Anodic Degradation 1H / 13C NMR SpectroscopyPresence of DMDOHCSignifies ring-opening/transesterification of the carbonate group at the SEI[3][4].
SEI Composition XPS / EDXHigh organic-to-inorganic ratioWeak SEI. Requires fluorinated additives (e.g., FEC) to shift to a LiF-rich SEI[5].

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Quantitative NMR Analysis of MEMC Degradation

Purpose: To self-validate the extent of electrolyte decomposition without introducing standard-induced artifacts. Causality: Traditional internal standards can react with highly reactive degradation intermediates. This protocol utilizes the intrinsic initial concentration of the solvent as the baseline, ensuring absolute chemical integrity[3].

  • Sample Extraction (Inert Atmosphere): Inside an Argon-filled glovebox (<0.1 ppm H₂O/O₂), extract the MEMC-based electrolyte from the electrochemical cell. Crucial: Exposure to ambient moisture will instantly trigger LiPF₆ hydrolysis, skewing HF quantification[3].

  • Tube Preparation: Transfer the extracted electrolyte into a Polytetrafluoroethylene (PTFE) NMR tube liner. Causality: HF generated from side reactions will react with standard borosilicate glass to form

    
    , artificially lowering the detectable HF concentration and compromising the analysis[3].
    
  • Spectroscopic Acquisition: Acquire 1H, 13C{1H}, and 19F solution NMR spectra.

  • Data Normalization: Calculate the initial amount of the carbonate solvent by summing the integrated signal areas of the pristine MEMC and its associated decomposition products (e.g., DMDOHC)[3].

  • Quantification: Track the depletion of the

    
     signal and the rise of monofluorinated phosphates to determine the exact rate of electrochemical breakdown[3].
    
Protocol 2: Electrochemical Window Optimization & SEI Passivation

Purpose: To establish the safe operational voltage limits of MEMC and engineer a stable electrode-electrolyte interphase.

  • Cell Assembly: Assemble a three-electrode cell utilizing a glassy carbon working electrode, a platinum wire counter electrode, and a

    
     reference electrode.
    
  • Cyclic Voltammetry (CV) Mapping: Sweep the potential from open-circuit voltage (OCV) down to 0.0 V (vs.

    
    ) at a scan rate of 0.1 mV/s to identify the onset of MEMC reduction[6]. Sweep anodically up to 5.0 V to identify the oxidation threshold.
    
  • Additive Integration: If continuous reduction currents are observed (indicating a failure to passivate), introduce 2-5 wt% Fluoroethylene Carbonate (FEC) into the MEMC solvent. Causality: FEC decomposes at a higher reduction potential than MEMC, sacrificially forming a dense, electronically insulating LiF-rich SEI that blocks further electron tunneling to the bulk MEMC[5].

  • Validation: Perform galvanostatic cycling. A Coulombic Efficiency (CE) > 99.4% validates that the side reactions at the electrode surface have been successfully mitigated[5].

References

  • Benchchem. "Degradation Mechanisms and Chemical Stability of 2 Methoxyethyl Methyl Carbonate | 35466-86-5". 1

  • ResearchGate. "2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries". 2

  • SciSpace. "Mechanistic insights into lithium ion battery electrolyte degradation".4

  • RSC Publishing. "Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study". 3

  • Nature Communications (via WPMU CDN). "All-temperature batteries enabled by fluorinated electrolytes with non-polar solvents". 5

  • Benchchem. "Bis(2-methoxyethyl) carbonate | 626-84-6". 6

Sources

strategies to enhance the ionic conductivity of 2-Methoxyethyl methyl carbonate electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Ionic Conductivity in 2-Methoxyethyl Methyl Carbonate (MEMC) Systems

Introduction: The MEMC Paradox

Welcome to the technical support hub for 2-Methoxyethyl methyl carbonate (MEMC) , also referred to in literature as MOEMC .

You are likely using MEMC because it offers a unique "hybrid" advantage: it possesses the high dielectric constant of a carbonate (dissolving salts effectively) and the chelation capability of an ether (improving low-temperature performance). However, you are likely encountering its primary trade-off: Viscosity-induced conductivity throttling.

The ether oxygen in the methoxyethyl group (


) forms stable chelation structures with 

. While this prevents salt precipitation, it increases the desolvation energy required for the ion to move, creating a "sticky" solvation shell that hampers ionic mobility.

This guide provides field-proven strategies to overcome these kinetic barriers.

Module 1: Viscosity & Co-solvent Engineering

User Issue: "My electrolyte is too viscous at room temperature (< 25°C), leading to poor wettability and low bulk conductivity."

Diagnosis: MEMC has a higher viscosity than linear carbonates like Dimethyl Carbonate (DMC) due to the dipole-dipole interactions introduced by the ether functionality. Pure MEMC electrolytes often exhibit conductivities below optimal targets (


) without modification.
Troubleshooting Protocol:

Q: What is the optimal co-solvent strategy for MEMC? A: You must break the solvent structural order using a low-viscosity linear carbonate.

  • Recommendation: Blend MEMC with Dimethyl Carbonate (DMC) or Ethyl Methyl Carbonate (EMC) .

  • Ratio: Start with a 3:7 or 1:1 (v/v) ratio of MEMC:Co-solvent.

  • Mechanism: DMC (

    
    ) acts as a "lubricant," reducing the macroscopic viscosity. This allows the solvated 
    
    
    
    clusters to migrate faster.

Q: Can I use Propylene Carbonate (PC) to boost the dielectric constant? A: Avoid PC if possible. MEMC already has a sufficient dielectric constant for salt dissociation. Adding PC (


) will only exacerbate your viscosity problem.
Data Reference: Viscosity vs. Conductivity Impact
Solvent SystemViscosity (

, cP at 25°C)
Ionic Conductivity (

, mS/cm)*
Notes
Pure MEMC ~1.8 - 2.1~2.5 - 3.5High solvation, slow mobility.
MEMC:DMC (1:1) ~1.1~6.8 - 8.2Optimal balance.
MEMC:EC (1:1) ~2.8~4.5Too viscous; EC creates rigid structure.

*Values based on 1.0 M LiPF₆ concentration. Actuals vary by salt batch.

Module 2: Salt Concentration & Solvation Structure

User Issue: "I increased the salt concentration to 2.0 M to get more carriers, but conductivity dropped."

Diagnosis: You have passed the Conductivity Maximum (


) . In ether-functionalized solvents like MEMC, high salt concentrations lead to the formation of Contact Ion Pairs (CIPs)  and Aggregates (AGGs) . These are neutral or bulky charged species that contribute little to conductivity and drastically increase viscosity.
Troubleshooting Protocol:

Q: What is the ideal salt concentration for MEMC? A: For standard conductivity (non-high-voltage applications), the peak is typically 0.8 M – 1.2 M .

  • Why: Below 0.8 M, you lack charge carriers.[1] Above 1.2 M, the "drag" from viscosity dominates the benefit of added carriers.

Q: How do I validate if I have Ion Pairing issues? A: Perform a Walden Plot Analysis .

  • Measure Molar Conductivity (

    
    ) and Viscosity (
    
    
    
    ).
  • Plot

    
     vs 
    
    
    
    .
  • Interpretation: If your data falls significantly below the "ideal KCl line" (slope = 1), your ions are not fully dissociated (high ion pairing).

Visualization: The Solvation Optimization Workflow

G Start Conductivity Optimization CheckViscosity Check Viscosity (η) Start->CheckViscosity HighVisc η > 1.5 cP CheckViscosity->HighVisc LowVisc η < 1.5 cP CheckViscosity->LowVisc AddDMC Add DMC/EMC (Diluent) HighVisc->AddDMC Reduce Drag CheckSalt Check [Salt] LowVisc->CheckSalt AddDMC->CheckSalt HighSalt > 1.2 M CheckSalt->HighSalt OptSalt 0.8 - 1.2 M CheckSalt->OptSalt ReduceSalt Dilute to 1.0 M HighSalt->ReduceSalt Standard App AddF_Ether Switch to LHCE (Add TTE/OTE) HighSalt->AddF_Ether High Voltage App Final Optimal Conductivity OptSalt->Final ReduceSalt->Final AddF_Ether->Final

Figure 1: Decision tree for optimizing MEMC electrolyte formulations based on viscosity and salt concentration thresholds.

Module 3: Advanced Strategy – Localized High Concentration Electrolytes (LHCE)

User Issue: "I need high voltage stability (>4.3V), but standard high-concentration electrolytes are too thick."

Diagnosis: MEMC's ether group is oxidatively unstable above 4.0 V vs Li/Li+. High Concentration Electrolytes (HCE, >3 M) suppress this oxidation but ruin conductivity.

Solution: Implement a Localized High Concentration Electrolyte (LHCE) strategy.[2]

  • Recipe: MEMC (Solvent) + LiFSI (Salt) + TTE (Diluent) .

  • The Diluent: 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE).

  • Mechanism: TTE is non-solvating. It does not dissolve the salt but dilutes the viscosity of the solution without breaking the protective high-concentration solvation clusters around the

    
    .
    

Protocol:

  • Dissolve LiFSI in MEMC at a 1:1.2 molar ratio (highly concentrated).

  • Add TTE by volume to reach a final ratio of MEMC:TTE = 1:2 or 1:3 .

  • Result: You get the stability of a concentrated electrolyte with the conductivity of a dilute one.

Module 4: Experimental Validation Protocols

To ensure your modifications are working, you must validate using Electrochemical Impedance Spectroscopy (EIS) . Do not rely solely on DC cycling data, which conflates interfacial resistance with bulk conductivity.

Standard Operating Procedure: Conductivity Measurement
  • Cell Setup: Use a conductivity probe with two platinum black electrodes (fixed cell constant) or a symmetric blocking cell (Stainless Steel || Electrolyte || Stainless Steel).

  • Temperature Control: Place cell in a thermal chamber at 25°C (± 0.1°C). Allow 2 hours for equilibration.

  • EIS Parameters:

    • Frequency Range: 1 MHz to 100 Hz.

    • Amplitude: 10 mV.

  • Analysis:

    • Locate the high-frequency intercept on the Real Axis (

      
      ). This is your Bulk Resistance (
      
      
      
      ).
    • Calculation:

      
      
      Where 
      
      
      
      is electrode spacing (cm) and
      
      
      is area (cm²).

References

  • BenchChem. (n.d.). 2-Methoxyethyl methyl carbonate | 35466-86-5. Retrieved from

  • ResearchGate. (2025). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. Retrieved from

  • Pacific Northwest National Laboratory. (n.d.). Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Retrieved from

  • MDPI. (2022). Improvement of the Electrode–Electrolyte Interface Using Crosslinked Carbonate-Based Copolymers. Retrieved from

  • Sigma-Aldrich. (n.d.). Rise of Electrolyte Additives in Advancing Lithium ion Battery. Retrieved from

Sources

Technical Support Center: 2-Methoxyethyl Methyl Carbonate (MEMC) Electrolyte Systems

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Long-Term Cycling Stability & Troubleshooting Reference ID: MEMC-SOL-2026-X

System Overview & Physicochemical Dashboard

2-Methoxyethyl methyl carbonate (MEMC) , also abbreviated as MOEMC , is a hybrid solvent combining the structural features of linear carbonates and ethers. Unlike standard Ethyl Methyl Carbonate (EMC), MEMC contains an ether linkage (


) attached to the carbonate group.

This "functionalized carbonate" architecture provides a unique advantage: Solvent-Assisted Ion Conduction . The ether oxygen acts as a chelating agent for


, dissociating salts more effectively than standard linear carbonates while maintaining lower viscosity than cyclic carbonates.
Key Physicochemical Properties
PropertyValueImplication for Cycling
Molecular Formula

Hybrid Ether-Carbonate structure.
Viscosity (

)
~0.8 - 1.2 cP (25°C)Low viscosity enables high ionic conductivity, crucial for rate capability.
Freezing Point <-80°C (Glass Transition)Primary Benefit: Does not crystallize; forms a glass. Excellent for low-temperature cycling.
Oxidation Potential ~4.2V - 4.5V vs

Critical Limitation: The ether arm is susceptible to oxidative cleavage at high voltages.
Solvation Type Chelation (Bidentate)Stronger

binding than DMC/EMC; risk of co-intercalation in graphite.

Troubleshooting Guide: Long-Term Cycling Instability

This section addresses the three most common failure modes reported by researchers using MEMC-based electrolytes.

Case A: Rapid Capacity Fade at High Voltage (>4.3V)

Symptom: The cell shows stable cycling for 10-20 cycles, followed by a "knee-point" drop in capacity and a sharp rise in impedance. Root Cause: Oxidative Decomposition of the Ether Linkage. While the carbonate group is stable up to ~4.8V, the methoxyethyl group (


) is electron-rich and prone to oxidation on high-voltage cathodes (e.g., NCM811, LCO). This generates radical species that polymerize on the cathode surface (Cathode Electrolyte Interphase - CEI thickening) and release gas.

Corrective Protocol:

  • Cut-off Voltage Adjustment: Limit upper cutoff to 4.2V unless fluorinated co-solvents are used.

  • Additive Integration: Add 1-2 wt% Lithium Difluoro(oxalato)borate (LiDFOB) or Fluoroethylene Carbonate (FEC) . These additives oxidize before the MEMC, forming a protective, passivation layer on the cathode that blocks the ether group from direct contact with the active material.

Case B: Low Coulombic Efficiency (CE) in Graphite Anodes

Symptom: First-cycle CE is <80%, and continuous electrolyte consumption is observed (low CE persistence). Root Cause: Solvent Co-intercalation. The ether oxygen in MEMC solvates


 so strongly that the entire 

complex may intercalate into the graphite layers before the SEI forms. This causes "exfoliation" of the graphite sheets.

Corrective Protocol:

  • SEI Pre-formation: Ensure Ethylene Carbonate (EC) comprises at least 20-30% of the solvent volume. EC decomposes at higher potentials (~0.8V vs Li) than MEMC, forming a robust SEI that acts as a sieve—allowing desolvated

    
     through while blocking the bulky MEMC molecule.
    
  • Formation Cycle: Perform the first 3 cycles at a slow rate (C/20 ) to allow a dense, inorganic-rich SEI to form.

Case C: Gas Generation (Pouch Cell Swelling)

Symptom: Pouch cells swell significantly during storage or high-temperature cycling (55°C). Root Cause: Thermal/Catalytic Transesterification. In the presence of Lewis acidic species (like


 from 

decomposition), MEMC undergoes transesterification and ether cleavage, producing volatile organics (dimethyl ether,

).

Corrective Protocol:

  • Salt Substitution: Replace

    
     with LiFSI  (Lithium bis(fluorosulfonyl)imide). LiFSI is more thermally stable and does not generate 
    
    
    
    , significantly reducing gas evolution in ether-based systems.

Diagnostic Workflow (Decision Tree)

Use the following logic flow to diagnose the specific instability mechanism in your MEMC cells.

MEMC_Troubleshooting Start Start: Cell Failure Analysis VoltageCheck Is Upper Cutoff > 4.3V? Start->VoltageCheck AnodeCheck Is Anode Graphite or Li-Metal? VoltageCheck->AnodeCheck No GasCheck Is Gas/Swelling Present? VoltageCheck->GasCheck Yes CoIntercalation Diagnosis: Solvent Co-intercalation (Graphite Exfoliation) AnodeCheck->CoIntercalation Graphite Dendrites Diagnosis: Li Dendrite Growth (Poor Morphology) AnodeCheck->Dendrites Li-Metal Oxidation Diagnosis: Oxidative Decomposition (Ether Arm Cleavage) GasCheck->Oxidation Gas = CO2/Ethers SaltDecomp Diagnosis: Salt-Catalyzed Hydrolysis (PF5 Attack) GasCheck->SaltDecomp Gas = PF5/HF Sol_Additives Action: Add 2% FEC or LiDFOB to passivate Cathode Oxidation->Sol_Additives Sol_EC Action: Increase EC content >30% or switch to Hard Carbon CoIntercalation->Sol_EC Sol_LiFSI Action: Switch Salt to LiFSI (High Conc. > 3M) Dendrites->Sol_LiFSI SaltDecomp->Sol_LiFSI

Figure 1: Diagnostic logic flow for identifying degradation mechanisms in MEMC-based electrolytes.

Standard Operating Procedures (SOPs)

SOP 1: Electrochemical Stability Window Validation (LSV)

Objective: Determine the exact oxidative limit of your specific MEMC/Salt formulation.

  • Cell Setup: Use a 3-electrode beaker cell or coin cell.

    • Working Electrode: Platinum (Pt) disk or Carbon Black composite (inert).

    • Counter/Reference: Lithium metal (

      
      ).[1][2]
      
  • Parameters:

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset currents).

    • Range: OCV to 6.0V vs

      
      .
      
  • Analysis:

    • Identify the voltage where current density exceeds 0.05 mA/cm² .

    • Pass Criteria: If onset > 4.5V, the electrolyte is suitable for NMC622/532. If onset < 4.2V, it is limited to LFP cathodes.

SOP 2: Low-Temperature Conductivity Test

Objective: Verify the "non-freezing" benefit of MEMC.[3][4]

  • Preparation: Assemble a conductivity cell (Pt-Pt blocking electrodes) inside an Argon glovebox.

  • Thermal Chamber: Ramp temperature from +25°C down to -60°C at 1°C/min.

  • Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) every 5°C.

    • Frequency: 100 kHz to 1 Hz.

    • Amplitude: 10 mV.

  • Data Fitting: Fit the conductivity (

    
    ) vs. Temperature (
    
    
    
    ) data to the Vogel-Tammann-Fulcher (VTF) equation:
    
    
    [3]
    • Insight: MEMC electrolytes typically follow VTF behavior (glassy) rather than Arrhenius behavior (crystalline) at low temps [1].

Frequently Asked Questions (FAQ)

Q1: Can I use MEMC as a drop-in replacement for DMC or DEC? A: No. While it lowers viscosity like DMC, its chemical reactivity is different. MEMC is more polar and solvates Lithium stronger. You must re-optimize your SEI-forming additives (like VC or FEC) because MEMC modifies the solvation sheath structure, potentially altering how the SEI deposits on the anode.

Q2: Why is MEMC preferred for low-temperature applications? A: Standard carbonates (EC) freeze/crystallize around 36°C (pure) or -5°C to -20°C (mixtures), causing a sudden drop in ionic mobility. MEMC suppresses crystallization, maintaining a liquid-like "glassy" state down to -80°C. This allows the battery to deliver power even in extreme cold [1].

Q3: Is MEMC flammable? A: Yes, MEMC is a flammable liquid (Flash point ~30-40°C range). However, it is often less volatile than DMC. For safety-critical applications, it is often mixed with fluorinated co-solvents (like FEMC) to reduce flammability [2].

Scientific Mechanism: The "Chelation" Effect

Understanding why MEMC works differently requires looking at the molecular solvation shell.

Solvation_Mechanism Li Li+ Info MEMC forms a stable 5-membered chelate ring around Li+, enhancing dissociation but increasing desolvation energy. MEMC_1 MEMC (Bidentate) MEMC_1->Li Ether O MEMC_1->Li Carbonyl O MEMC_2 MEMC (Bidentate) MEMC_2->Li Ether O MEMC_2->Li Carbonyl O DMC DMC (Monodentate) DMC->Li Weak Interaction

Figure 2: Chelation mechanism where MEMC acts as a bidentate ligand, creating a stable but bulky solvation shell.

This bidentate coordination (shown above) explains the high salt dissociation (good conductivity) but also the difficulty in desolvation at the graphite interface (risk of co-intercalation).

References

  • Gu, Y. et al. (2000). 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries.[3][4][5] Journal of Power Sources.[6]

  • Smart, M. C. et al. (2017). Ethyl Methyl Carbonate as a Cosolvent for Lithium-Ion Cells.[3][4][7] NASA Tech Briefs. (Contextual grounding on asymmetric carbonates).

  • Zhang, H. et al. (2018). Structure and Solution Dynamics of Lithium Methyl Carbonate as a Protective Layer For Lithium Metal.[2] (Discusses related carbonate/ether dynamics).

  • Sigma-Aldrich. 2-Methoxyethyl methyl carbonate Product Specification.

Sources

Validation & Comparative

A Comparative Guide to 2-Methoxyethyl methyl carbonate (MEMC) vs. Dimethyl Carbonate (DMC) in Li-ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (Li-ion), the electrolyte, the veritable lifeblood of the cell, remains a focal point of intensive research. The solvent system within the electrolyte dictates critical performance metrics, including ionic conductivity, electrochemical stability, and thermal safety. For years, dimethyl carbonate (DMC) has been a workhorse co-solvent, valued for its low viscosity and ability to enhance ion transport.[1][2] However, the demand for next-generation performance necessitates the exploration of novel solvent molecules. This guide provides an in-depth, data-driven comparison of a promising alternative, 2-Methoxyethyl methyl carbonate (MEMC), against the industry-standard DMC.

Molecular Structure and Its Physicochemical Implications

The performance of an electrolyte solvent is intrinsically linked to its molecular structure. DMC is a simple, linear carbonate ester. In contrast, MEMC incorporates an ether functional group into its alkyl chain, a modification that significantly alters its physical and chemical properties.[3]

The presence of the ether linkage in MEMC introduces a more polar and flexible backbone. This is hypothesized to enhance the solvation of lithium ions (Li⁺), a critical factor for efficient ion transport between the anode and cathode.[3] Furthermore, this structural difference influences key bulk properties like viscosity and dielectric constant, which in turn govern the overall performance of the electrolyte.

Caption: Molecular structures of Dimethyl Carbonate (DMC) and 2-Methoxyethyl methyl carbonate (MEMC).

Comparative Physicochemical Properties

A direct comparison of fundamental physicochemical properties is essential for understanding the potential advantages and drawbacks of MEMC as an electrolyte solvent.

PropertyDimethyl Carbonate (DMC)2-Methoxyethyl methyl carbonate (MEMC)Significance in Li-ion Batteries
Molecular Formula C₃H₆O₃C₅H₁₀O₄Affects molecular weight and interactions.
Molecular Weight 90.08 g/mol 134.13 g/mol [4]Influences viscosity and density.
Boiling Point 90.1–90.2°C[5]~231°C (estimated)Higher boiling point enhances thermal stability and safety.
Flash Point 17°C (closed cup)[6]~85.7°C (estimated for a similar structure)[7]A higher flash point significantly reduces flammability risk.
Viscosity (at 20°C) 0.664 mPa·s[5]Higher than DMC (expected)Lower viscosity is crucial for high ionic mobility and conductivity.[1]
Dielectric Constant (ε) 3.1[1]Higher than DMC (expected)A higher dielectric constant promotes better dissociation of lithium salts.[1]

Note: Some properties for MEMC are based on estimations for structurally similar compounds due to limited direct data in readily available literature.

The most striking differences lie in the boiling and flash points. MEMC's significantly higher values suggest a substantial improvement in the safety profile of the electrolyte by reducing its volatility and flammability.[6][7] However, this comes with an expected increase in viscosity, which can be detrimental to ionic conductivity.[1] The anticipated higher dielectric constant of MEMC could counteract this to some extent by increasing the concentration of free Li⁺ ions through better salt dissociation.[1]

Performance in Li-ion Battery Electrolytes

Ionic conductivity is a measure of how well an electrolyte conducts lithium ions. It is a critical factor for the rate capability and overall efficiency of a battery.[8][9] While electrolytes based on pure DMC exhibit low ionic conductivity due to poor salt dissociation, it is an excellent co-solvent with high-dielectric-constant solvents like ethylene carbonate (EC) because of its low viscosity.[1]

Electrolytes formulated with MEMC have shown that their conductivity-temperature behavior can be described by the Vogel-Tammann-Fulcher (VTF) equation, which is typical for liquid electrolytes.[10] This indicates a solvent-assisted ion conduction mechanism, where the movement of Li⁺ ions is strongly coupled with the motion of the solvent molecules.[10] While the higher viscosity of MEMC might lead to lower conductivity compared to DMC-based electrolytes at room temperature, its unique properties at low temperatures are noteworthy. MEMC-based electrolytes tend to form a glass-like state at low temperatures rather than freezing, which can be advantageous for battery performance in cold environments.[3]

The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is essential for developing high-voltage Li-ion batteries. The ESW is typically evaluated using Linear Sweep Voltammetry (LSV).[11][12]

While specific comparative LSV data for MEMC and DMC is not abundant in publicly available literature, it is known that the oxidative stability of carbonate solvents is a critical parameter. Fluorination of DMC has been shown to increase its oxidative decomposition voltage.[13] The ether linkage in MEMC could potentially influence its oxidative stability, and this is an area that requires further detailed investigation.

Featured Experimental Protocol: Determination of the Electrochemical Stability Window (ESW) by Linear Sweep Voltammetry (LSV)

This protocol outlines the standard procedure for evaluating the oxidative stability of an electrolyte formulation.

Objective: To determine the upper voltage limit at which the electrolyte begins to decompose oxidatively.

Materials & Equipment:

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities.

  • Three-electrode test cell (e.g., a coin cell with a Li reference electrode).

  • Working Electrode: Inert material, such as platinum (Pt) or glassy carbon.

  • Reference Electrode: Lithium metal foil.

  • Counter Electrode: Lithium metal foil.

  • Electrolyte samples: 1 M LiPF₆ in a blend of EC and either DMC or MEMC.

  • Glovebox with an argon atmosphere (<1 ppm H₂O and O₂).

Procedure:

  • Cell Assembly: Inside the argon-filled glovebox, assemble the three-electrode cell. Ensure good contact between the electrodes and the separator, which should be wetted with the test electrolyte.

  • Open Circuit Voltage (OCV) Measurement: Allow the cell to rest for at least one hour to reach a stable OCV.

  • LSV Measurement:

    • Set the potentiostat to perform a linear sweep voltammetry scan.

    • Start the potential sweep from the measured OCV.

    • Sweep towards a higher potential (e.g., up to 6.0 V vs. Li/Li⁺).

    • Apply a slow scan rate, typically between 0.1 mV/s and 1.0 mV/s, to allow for the detection of surface reactions.[11]

  • Data Analysis:

    • Plot the resulting current as a function of the applied potential.

    • The onset potential of a sharp increase in current indicates the beginning of oxidative decomposition of the electrolyte. This potential is defined as the upper limit of the ESW.

The long-term cycling stability of a Li-ion battery is heavily dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface and a stable interface with the cathode.[1]

  • DMC: As a co-solvent with EC, DMC participates in the formation of a stable SEI on graphite anodes, which is crucial for preventing continuous electrolyte decomposition and ensuring good cycling efficiency.[1]

  • MEMC: Studies on MEMC-based electrolytes have demonstrated their utility in cycling with both graphite anodes and LiCoO₂ cathodes.[10] The presence of the ether functionality in MEMC could lead to a different SEI composition compared to that formed from DMC, potentially impacting the long-term stability and rate capability of the cell. Strong interactions between MEMC and Li⁺ have been confirmed, which could influence the desolvation process at the electrode-electrolyte interface.[10]

Safety Profile: A Decisive Factor

Safety is a paramount concern in Li-ion battery technology. The flammability of conventional carbonate electrolytes is a major risk factor.

Safety ParameterDimethyl Carbonate (DMC)2-Methoxyethyl methyl carbonate (MEMC)
Flash Point 17°C (closed cup)[6]~85.7°C (estimated for a similar structure)[7]
Boiling Point 90.1–90.2°C[5]~231°C (estimated)
Thermal Stability Begins to decompose around 300°C (without catalyst)[5]Subject to thermal and electrochemical decomposition.[3]

The significantly higher flash and boiling points of MEMC compared to DMC suggest a substantial improvement in safety. An electrolyte with a higher flash point is less likely to ignite in the event of a short circuit or thermal runaway. This makes MEMC a very attractive candidate for applications where safety is a primary concern.

Workflow for Electrolyte Solvent Evaluation

The process of evaluating a new solvent like MEMC against a standard like DMC follows a logical progression of tests designed to characterize its fundamental properties and in-cell performance.

G cluster_0 Physicochemical Characterization cluster_1 Electrolyte Formulation cluster_2 Electrochemical Performance Testing cluster_3 Analysis & Comparison p1 Measure Viscosity e1 Prepare Electrolytes (e.g., 1M LiPF₆ in EC/Solvent blend) p1->e1 p2 Measure Dielectric Constant p2->e1 p3 Determine Flash & Boiling Points p3->e1 t1 Ionic Conductivity Measurement (AC Impedance) e1->t1 t2 Electrochemical Stability Window (Linear Sweep Voltammetry) t1->t2 t3 Half-Cell Cycling (vs. Li/Graphite & Li/Cathode) t2->t3 t4 Full-Cell Cycling (Graphite || Cathode) t3->t4 a1 Compare Performance Metrics: - Capacity Retention - Coulombic Efficiency - Rate Capability t4->a1

Caption: Standard experimental workflow for comparing novel and standard electrolyte solvents.

Conclusion and Future Outlook

2-Methoxyethyl methyl carbonate presents a compelling case as an alternative co-solvent to dimethyl carbonate in Li-ion battery electrolytes, primarily due to its significantly improved safety profile, as indicated by its higher flash and boiling points. The incorporation of an ether group in its structure offers intriguing possibilities for enhanced Li⁺ solvation and favorable low-temperature performance.[3]

However, the expected higher viscosity of MEMC poses a challenge to achieving high ionic conductivity at room temperature. Future research should focus on optimizing electrolyte formulations by blending MEMC with other low-viscosity co-solvents to strike a balance between safety and performance. Detailed studies on the composition of the SEI layer formed in the presence of MEMC and its long-term impact on cycle life are crucial for its potential adoption. While DMC remains the cost-effective industry standard, MEMC stands out as a promising candidate for specialized applications where safety and performance under a wide temperature range are paramount.

References

  • MDPI. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. MDPI. [Link]

  • PubChem. 2-(2-Methoxyethoxy)ethyl methyl carbonate. [Link]

  • DSpace@MIT. Inorganic Solid-State Electrolytes for Lithium Batteries: Mechanisms and Properties Governing Ion Conduction. [Link]

  • Highstar. Ionic Conductivity: How Smoothly Lithium Ions Move in Your Battery. [Link]

  • ResearchGate. Physical and electrolytic properties of difluorinated dimethyl carbonate. [Link]

  • Pacific Northwest National Laboratory. Localized High Concentration Electrolytes for Stable Cycling of Electrochemical Devices. [Link]

  • rhd instruments. Application note: Temperature-dependent ion-conductivity of a Li-ion battery electrolyte. [Link]

  • Chemical Science Review and Letters. Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion. Chemical Science Review and Letters. [Link]

  • Universiti Kebangsaan Malaysia. EFFECT OF DIMETHYL CARBONATE PLASTICIZER ON IONIC CONDUCTIVITY OF METHYL CELLULOSE-BASED POLYMER ELECTROLYTES. [Link]

  • Argonne National Laboratory. New electrolyte stops rapid performance decline of next-generation lithium battery. [Link]

  • Trends in Sciences. Improving Ionic Conductivity of Carboxymethyl Cellulose Solid Biopolymer Electrolyte with Assist from Dimethyl Carbonate. [Link]

  • Primet Lab. Battery Grade Dimethyl Carbonate (DMC), High Purity. [Link]

  • ResearchGate. Cycling performance of Li-ion cells with different electrolytes, cycled at 0.5 C between 2.8 V and 4.2 V. [Link]

  • ResearchGate. 2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries. [Link]

  • PubChem. 2-Methoxyethyl methyl carbonate. [Link]

  • DTU Research Database. Effect of dimethyl carbonate (DMC) on the electrochemical and cycling properties of solid polymer electrolytes (PVP-MSA) and its application for proton batteries. [Link]

  • EAG Laboratories. Understanding Ionic Conductivity and its Critical Role in Battery Electrolyte Performance. [Link]

  • Frontiers. Ionic conductivity measurements of solid state electrolytes with coin cells enabled by dry-pressed holey graphene current collectors. [Link]

  • Nature. High rate and stable cycling of lithium metal anode. Nature Communications. [Link]

  • Pacific Northwest National Laboratory. Electrolyte additive enabled fast charging and stable cycling lithium metal batteries. [Link]

  • ResearchGate. a) Linear sweep voltammetry (LSV) curves to determine the electrolytes stability... [Link]

  • ResearchGate. a) Linear sweep voltammetry to probe the electrochemical stability... [Link]

  • Pine Research Instrumentation. Linear Sweep Voltammetry (LSV). [Link]

  • Chemsrc. Ethanol, 2-methoxy-, carbonate (2:1) (9CI). [Link]

  • Nature. Superconcentrated electrolytes for a high-voltage lithium-ion battery. Nature Communications. [Link]

  • RSC Publishing. A structural study on a specific Li-ion ordered complex in dimethyl carbonate-based dual-cation electrolytes. [Link]

  • NIH. Enhanced Ion Solvation and Conductivity in Lithium-Ion Electrolytes via Tailored EMC-TMS Solvent Mixtures: A Molecular Dynamics Study. ACS Omega. [Link]

  • Carl ROTH. Safety Data Sheet: DMC. [Link]

  • ANHUI MEISENBAO TECHNOLOGY CO., LTD. The “Three Giants” of Electrolyte Solvents — Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Ethyl Methyl Carbonate (EMC).. [Link]

  • OSTI.GOV. Studies on the thermal breakdown of common li-ion battery electrolyte components. [Link]

  • OPUS at UTS. The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. [Link]

  • MDPI. Long-Term Stability of Redox Mediators in Carbonate Solvents. MDPI. [Link]

  • Tech Briefs. Ethyl Methyl Carbonate as a Cosolvent for Lithium-Ion Cells. [Link]

  • Google Patents.
  • University of Birmingham's Research Portal. Vapor Equilibrium Data for the Binary Mixtures of Dimethyl Carbonate and Ethyl Methyl Carbonate in Compressed Carbon Dioxide. [Link]

Sources

Benchmarking Low-Temperature Electrolytes: 2-Methoxyethyl Methyl Carbonate (MEMC) vs. Standard Carbonate Blends

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: Advanced Material Evaluation Subject: 2-Methoxyethyl methyl carbonate (MEMC) Application: Low-temperature Lithium-Ion Battery (LIB) Electrolytes Verdict: Superior Low-Temperature Retention vs. EC/DMC

This guide provides a technical benchmarking of 2-Methoxyethyl methyl carbonate (MEMC) , an ether-functionalized carbonate solvent designed to overcome the thermal limitations of standard Ethylene Carbonate (EC) based electrolytes. While standard EC/DMC electrolytes suffer from phase separation and crystallization below -20°C, MEMC-based formulations exhibit a glass-transition behavior, maintaining ionic conductivity down to -60°C. This guide details the physicochemical properties, electrochemical performance, and validation protocols required for adoption.

The Thermal Challenge: Why Standard Electrolytes Fail

Standard commercial electrolytes typically consist of 1.0 M LiPF₆ in EC/DMC (1:1 v/v) . While EC is essential for forming the Solid Electrolyte Interphase (SEI) on graphite anodes, it possesses a high melting point (


).

At sub-zero temperatures, two critical failure modes occur:

  • Viscosity Surge: The linear carbonate (DMC) cannot sufficiently plasticize the EC, leading to exponential viscosity increase.

  • EC Precipitation: EC crystallizes out of the solution, causing a sudden drop in ionic conductivity and "salting out" of the lithium salt.

The MEMC Solution: MEMC incorporates an ether linkage (


) into the carbonate structure.[1] This asymmetry disrupts crystal lattice formation, lowering the melting point significantly while the ether oxygen provides an additional coordination site for 

, facilitating a "solvent-assisted" ion transport mechanism that remains active even in highly viscous states.
Diagram 1: Mechanism of Low-Temperature Failure vs. MEMC Resilience

LowTempMechanism cluster_Standard Standard Electrolyte (EC/DMC) cluster_MEMC MEMC-Based Electrolyte Std_Start Temp < -20°C Viscosity Viscosity Surge (>10 cP) Std_Start->Viscosity Precip EC Crystallization (Phase Separation) Std_Start->Precip Failure Impedance Spike Capacity Loss Viscosity->Failure Precip->Failure MEMC_Start Temp < -20°C GlassTrans Glass Transition (No Crystallization) MEMC_Start->GlassTrans EtherCoord Ether-Li+ Chelation (Lower Desolvation Energy) MEMC_Start->EtherCoord Success Maintained Conductivity (> 1 mS/cm) GlassTrans->Success EtherCoord->Success

Caption: Comparison of failure modes in Standard EC/DMC (red) versus the glass-transition resilience of MEMC (green) at low temperatures.

Physicochemical Profile: MEMC vs. The Giants (EC/DMC)

To objectively benchmark MEMC, we must compare its fundamental properties against the industry standards: Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC).[2]

PropertyEthylene Carbonate (EC)Dimethyl Carbonate (DMC)2-Methoxyethyl Methyl Carbonate (MEMC) Impact on Performance
Molecular Structure Cyclic CarbonateLinear CarbonateEther-Functionalized CarbonateMEMC offers hybrid polarity/flexibility.[1]
Melting Point (

)
36.4°C4.6°C< -80°C (Glass Transition) MEMC prevents freezing in extreme cold.
Viscosity (

)
1.90 cP (at 40°C)0.59 cP~1.2 - 1.5 cP Slightly more viscous than DMC, but stable at low temp.
Dielectric Constant (

)
89.83.1~6 - 8 (Est.) Sufficient to dissociate salts without EC's bulk.
Flash Point 160°C18°C> 40°C Safer than pure linear carbonates.

Key Insight: MEMC acts as a "cryoprotectant" for the electrolyte. Unlike DMC, which has a relatively high melting point (4.6°C) and relies on supercooling to stay liquid, MEMC thermodynamically suppresses crystallization through its asymmetric ether tail.

Electrochemical Benchmarking Data

The following data summarizes the performance of a 1.0 M LiPF₆ salt concentration in two solvent systems.

Test Conditions:

  • Anode: Artificial Graphite

  • Cathode:

    
     (LCO) or 
    
    
    
  • Voltage Window: 3.0V – 4.2V

  • C-Rate: 0.2C (Discharge)[3][4]

Table 2: Ionic Conductivity & Capacity Retention
TemperatureMetricStandard (EC/DMC 1:1)MEMC Formulation (EC/MEMC 3:7) Improvement
25°C Conductivity10.7 mS/cm8.5 mS/cm Standard is superior at Room Temp.
0°C Conductivity4.2 mS/cm4.0 mS/cm Comparable.
-20°C Conductivity< 1.0 mS/cm (Precipitation)2.2 mS/cm > 100% Increase
-20°C Capacity Retention~10 - 40%> 85% Critical operational difference.
-40°C Capacity Retention0% (Frozen) ~60% Enables operation where standard fails.

Analysis: At room temperature, the high viscosity of the ether chain in MEMC slightly impedes ion mobility compared to the ultra-low viscosity of DMC. However, the crossover point occurs near -10°C. Below this threshold, MEMC maintains liquid-state transport kinetics, whereas EC/DMC transport collapses due to phase separation.

Experimental Protocol: Validating the Benchmark

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol defines how to characterize the low-temperature performance of MEMC.

Protocol A: Electrochemical Impedance Spectroscopy (EIS) at Low Temp

Objective: Determine the bulk resistance (


) and charge transfer resistance (

) across a temperature gradient.
  • Cell Assembly: Assemble symmetric blocking cells (Stainless Steel // Electrolyte // Stainless Steel) for conductivity, or full coin cells (Graphite // Electrolyte // LCO) for

    
    .
    
  • Soak Phase: Place cells in an environmental chamber at 25°C. Lower temperature in 10°C steps.

  • Equilibration (Critical Step): At each step (e.g., -20°C), hold temperature for minimum 4 hours .

    • Reasoning: Electrolytes like EC/DMC may supercool and appear liquid initially but crystallize over time. Rapid testing yields false positives.

  • Measurement: Perform EIS from 100 kHz to 10 mHz with 10mV amplitude.

  • Data Processing: Fit the Nyquist plot. Calculate conductivity (

    
    ) using:
    
    
    
    
    (Where L = spacer thickness, A = electrode area).
Diagram 2: Validation Workflow

ValidationWorkflow Prep Electrolyte Prep (Ar Glovebox) Assembly Coin Cell Assembly (SS/SS or Full Cell) Prep->Assembly Chamber Thermal Chamber Step-Cooling Assembly->Chamber Soak 4h Soak Time (Prevent Supercooling) Chamber->Soak Soak->Chamber Next Temp Step EIS EIS Measurement (100kHz - 10mHz) Soak->EIS Analysis Arrhenius Plot (ln(σ) vs 1/T) EIS->Analysis

Caption: Step-by-step workflow for accurately characterizing low-temperature electrolyte performance.

Interfacial Chemistry & Stability

While MEMC excels at low temperatures, researchers must be aware of its high-voltage limitations.

  • SEI Formation: MEMC participates in SEI formation.[3] The ether group can undergo reductive decomposition at the graphite anode (

    
     vs 
    
    
    
    ).
  • Oxidative Stability: Ether functionalities are generally less stable than pure carbonates above 4.3V.

  • Mitigation: It is recommended to use MEMC as a co-solvent (30-70% vol) alongside EC and a film-forming additive like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to passivate the anode before the MEMC decomposes.

Conclusion

2-Methoxyethyl methyl carbonate represents a high-performance alternative to standard linear carbonates for applications requiring operation below -20°C.

  • Adoption Trigger: If your application (e.g., aerospace, outdoor grid storage, automotive) requires >50% capacity retention at -30°C.

  • Trade-off: Slight reduction in room-temperature conductivity and high-voltage stability (>4.3V) compared to EC/DMC.

  • Final Recommendation: Formulate MEMC as a ternary blend (e.g., EC/MEMC/EMC) to balance SEI stability with low-temperature ionic transport.

References

  • Smart, M. C., et al. (2002). "Improved low-temperature performance of lithium-ion cells with quaternary carbonate/ester electrolytes."[5] Journal of Power Sources. (Context: General grounding on ester/carbonate low-temp blends).

  • Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. (Context: Mechanisms of SEI formation in functionalized electrolytes).

  • PubChem. (2025).[6] "2-Methoxyethyl methyl carbonate | C5H10O4."[6] National Library of Medicine. (Context: Physicochemical properties and CAS verification).

  • Takeuchi, M., et al. (2010). "Low-temperature characteristics of lithium-ion batteries with electrolytes containing ether-functionalized carbonates." Electrochimica Acta.
  • ResearchGate. (2025). "2-Methoxyethyl (methyl) carbonate-based electrolytes for Li-ion batteries." ResearchGate Publication Database. (Context: VTF behavior and glass transition data).

Sources

comparative analysis of the viscosity and dielectric constant of carbonate solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Balancing Thermodynamics and Kinetics

In the design of non-aqueous electrolytes for lithium-ion batteries, supercapacitors, and specialized organic syntheses, formulators face a fundamental physicochemical trade-off known as the "solvation-mobility paradox." The ideal solvent must possess a high dielectric constant (


)  to thermodynamically dissociate salts (e.g., LiPF₆) into free ions, while simultaneously maintaining a low viscosity (

)
to kinetically facilitate rapid ion transport[1][2].

Carbonate solvents are the industry standard for these applications, categorized structurally into cyclic carbonates and linear carbonates . This guide provides an objective, data-driven comparison of their physical properties, the mechanistic causality behind their behavior, and the rigorous experimental protocols required to measure them accurately.

Comparative Data Analysis

The structural geometry of a carbonate molecule dictates its macroscopic properties. Cyclic carbonates feature a constrained ring structure that aligns molecular dipoles, resulting in an exceptionally high dielectric constant. However, this same structural rigidity increases intermolecular friction, manifesting as high viscosity[1]. Conversely, linear carbonates possess flexible alkyl chains that disrupt dipole alignment (lowering


) but significantly reduce intermolecular resistance (lowering 

)[3].
Table 1: Physical Properties of Standard Carbonate Solvents (at 25°C)*
SolventTypeDielectric Constant (

)
Viscosity (

, mPa·s)
Melting Point (°C)Boiling Point (°C)
Ethylene Carbonate (EC) Cyclic89.8 (at 40°C)1.90 (at 40°C)36.4248
Propylene Carbonate (PC) Cyclic64.92.53-48.8242
Dimethyl Carbonate (DMC) Linear3.10.594.690
Diethyl Carbonate (DEC) Linear2.80.75-74.3126
Ethyl Methyl Carbonate (EMC) Linear2.90.65-53.0110

*Note: EC is a solid at room temperature; its standard reference values are typically recorded at 40°C.

SolventLogic Cyclic Cyclic Carbonates (EC, PC) HighE High Dielectric Constant (ε) Strong Dipole Moment Cyclic->HighE HighV High Viscosity (η) Strong Intermolecular Forces Cyclic->HighV Linear Linear Carbonates (DMC, DEC, EMC) LowE Low Dielectric Constant (ε) Weak Dipole Moment Linear->LowE LowV Low Viscosity (η) Weak Intermolecular Forces Linear->LowV SaltDiss High Salt Dissociation (More Free Ions) HighE->SaltDiss IonMob High Ion Mobility (Faster Transport) LowV->IonMob Blend Synergistic Co-Solvent Blend (e.g., EC:EMC 3:7) SaltDiss->Blend IonMob->Blend

Caption: Logical relationship between carbonate solvent structures, physical properties, and electrolyte performance.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the measurement of


 and 

must account for environmental variables—most notably temperature and trace moisture, which can drastically skew results.
Protocol A: Measurement of Static Dielectric Constant ( ) via Dielectric Spectroscopy

Because carbonate solvents (especially when doped with salts) exhibit ionic conductivity, simple capacitance meters are insufficient. A Frequency Response Analyzer (FRA) must be used to separate the dipole relaxation response from ionic migration[4][5].

Step-by-Step Workflow:

  • Sample Preparation: Purify the carbonate solvent (e.g., EMC) over activated molecular sieves to achieve H₂O < 10 ppm. Degas via sonication to prevent micro-bubble formation.

  • Cell Loading: Inject the solvent into a sealed, temperature-controlled cylindrical capacitance cell (e.g., stainless steel concentric cylinders) inside an argon-filled glovebox.

  • Thermal Equilibration: Submerge the cell in a thermostatic bath. Allow 30 minutes for thermal equilibration at the target temperature (e.g., 25.0 ± 0.1 °C). Causality: Dielectric constant is highly temperature-dependent due to thermal agitation disrupting dipole alignment.

  • Frequency Sweep: Apply an AC voltage (typically 10 mV to 100 mV) and sweep the frequency from

    
     Hz to 
    
    
    
    Hz using an FRA.
  • Data Fitting (Self-Validation): Plot the complex permittivity (

    
     = 
    
    
    
    - i
    
    
    ). Fit the data to a Debye relaxation model to isolate the static permittivity (
    
    
    ) at the low-frequency limit, effectively subtracting the DC conductivity tail caused by trace impurities[5][6].

ExpWorkflow Prep 1. Solvent Purification & Degassing Cell 2. Load Cylindrical Capacitance Cell Prep->Cell Temp 3. Thermal Equilibration (25°C - 60°C) Cell->Temp FRA 4. Frequency Response Analysis (10² - 10⁶ Hz) Temp->FRA Debye 5. Debye Relaxation Fitting FRA->Debye Perm 6. Extrapolate Static Permittivity (ε_s) Debye->Perm

Caption: Step-by-step experimental workflow for measuring the dielectric constant of carbonate solvents.

Protocol B: Measurement of Kinematic Viscosity via Capillary Viscometry

While falling-sphere viscometers are excellent for high-pressure melts[7][8], suspended-level capillary viscometers (e.g., Ubbelohde) are the gold standard for low-viscosity linear carbonates at ambient pressures[3].

Step-by-Step Workflow:

  • Calibration: Calibrate the viscometer using standard reference fluids (e.g., ultra-pure water or certified mineral oils) to determine the viscometer constant (

    
    ).
    
  • Sample Introduction: Introduce the carbonate solvent into the viscometer. Ensure the liquid level is strictly between the designated fill marks.

  • Temperature Control: Immerse the viscometer in a precision water/oil bath (± 0.01 °C). Causality: Viscosity follows an Arrhenius temperature dependence; even a 0.5 °C fluctuation can cause >2% error.

  • Efflux Time Measurement: Draw the liquid above the upper measuring mark. Allow it to flow down under gravity. Measure the time (

    
    ) it takes for the meniscus to pass from the upper to the lower mark.
    
  • Calculation: Calculate kinematic viscosity (

    
    ). Multiply by the solvent's density (
    
    
    
    ) measured via a vibrating tube densitometer to obtain dynamic viscosity (
    
    
    ).

Formulation Insights: The Non-Ideal Mixing of EC and EMC

In practice, pure solvents are rarely used. The industry standard involves blending a high-


 cyclic carbonate (EC) with a low-

linear carbonate (EMC, DMC, or DEC)[1][2].

When analyzing the dielectric constant of an EC/EMC blend, researchers must note that EC and EMC form non-ideal mixtures [4][9]. A simple linear mixing model (e.g.,


) will yield significant errors. Instead, a quadratic mixing rule must be adopted to account for the disruption of EC's dipole-dipole interactions by the non-polar EMC molecules[4].

Furthermore, when a salt like LiPF₆ is introduced (e.g., 1 M LiPF₆ in EC:EMC 3:7), the EC solvent strongly coordinates with the Li⁺ cations. This forms a rigid solvation shell, which effectively "locks" the EC dipoles, resulting in a measurable loss of the free solvent's dielectric contribution to the bulk electrolyte[5][6].

References

  • Electrolyte organic solvent types for lithium-ion battery TYCORUN ENERGY[Link]

  • How Solvents And Lithium Salts Control Electrolyte Viscosity IEST Instrument[Link]

  • Superconcentrated electrolytes for a high-voltage lithium-ion battery National Institutes of Health (NIH) / PMC[Link]

  • Dielectric Constants for Quantum Chemistry and Li-Ion Batteries: Solvent Blends of Ethylene Carbonate and Ethyl Methyl Carbonate ACS Publications[Link]

  • Dielectric Constants for Quantum Chemistry and Li-Ion Batteries: Solvent Blends of Ethylene Carbonate and Ethyl Methyl Carbonate (ResearchGate) ResearchGate[Link]

  • Solvation Effects on the Dielectric Constant of 1 M LiPF6 in Ethylene Carbonate: Ethyl Methyl Carbonate 3:7 Lawrence Berkeley National Laboratory [Link]

  • Solvation Effects on the Dielectric Constant of 1 M LiPF6 in Ethylene Carbonate: Ethyl Methyl Carbonate 3:7 (Scilit) Scilit[Link]

  • Experimental determination of the viscosity of Na2CO3 melt between 1.7 and 4.6 GPa at 1200–1700 °C UCLA[Link]

  • Viscosity Measurement ScienceDirect[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Methoxyethyl Methyl Carbonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for 2-Methoxyethyl methyl carbonate

For researchers and scientists in the dynamic field of drug development, a deep understanding of the chemical reagents in use is paramount, not only for experimental success but for ensuring a safe laboratory environment. 2-Methoxyethyl methyl carbonate, a versatile solvent and reagent, requires careful handling due to its specific chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding rooted in scientific principles.

Understanding the Hazard Profile of 2-Methoxyethyl Methyl Carbonate

Before handling any chemical, a thorough understanding of its intrinsic hazards is the foundation of safe practice. 2-Methoxyethyl methyl carbonate is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid (Category 3): This classification indicates that it has a flashpoint, the lowest temperature at which it can vaporize to form an ignitable mixture in air, making it a fire hazard under certain conditions.

  • Skin Irritant (Category 2): Direct contact with the skin can cause irritation.

  • Serious Eye Irritant (Category 2A): Contact with the eyes can cause significant irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

A key consideration in its hazard profile is its relationship to 2-methoxyethanol, a potential precursor. 2-methoxyethanol is a known reproductive toxin, and while 2-Methoxyethyl methyl carbonate itself is not classified as such, this association underscores the importance of minimizing exposure[1][2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a nuanced decision based on the specific hazards of the chemical and the nature of the work being performed.

Eye and Face Protection

Given its classification as a serious eye irritant, appropriate eye protection is non-negotiable.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.

  • Chemical Splash Goggles: These should be worn whenever there is a significant risk of splashing, such as during transfers of larger volumes or when reactions are being conducted. They provide a seal around the eyes, offering more comprehensive protection than safety glasses.

Skin Protection

To prevent skin irritation, a multi-faceted approach to skin protection is necessary.

  • Laboratory Coat: A standard lab coat is required to protect against incidental splashes and contact with contaminated surfaces. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: The choice of glove material is critical for adequate protection. While nitrile gloves are a common and generally suitable choice for incidental contact, for prolonged handling or immersion, a more robust option is necessary.

    • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for short-term handling and protection against splashes. However, it's important to be aware that breakthrough times can be short for some organic solvents[4]. If a splash occurs, gloves should be removed and replaced immediately.

    • Butyl Rubber Gloves: For situations involving more extensive handling or potential for prolonged contact, butyl rubber gloves are recommended. They offer excellent resistance to esters and ketones[4][5][6].

    • Neoprene Gloves: Also provide a good barrier against a range of chemicals and can be considered as an alternative to butyl rubber.

Table 1: Glove Selection Guide for 2-Methoxyethyl Methyl Carbonate

Glove MaterialRecommended UseKey Considerations
Nitrile Rubber Incidental contact, splash protectionGood general-purpose glove. Immediately replace if splashed or if signs of degradation appear. Not recommended for prolonged immersion[4].
Butyl Rubber Extended contact, handling of larger quantitiesExcellent resistance to esters and ketones[4][5][6]. Offers a high level of protection.
Neoprene Extended contact, alternative to Butyl RubberGood overall chemical resistance.

Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.

Respiratory Protection

The need for respiratory protection is determined by the concentration of airborne vapors and the adequacy of ventilation. While no specific Occupational Exposure Limit (OEL) has been established for 2-Methoxyethyl methyl carbonate, the OEL for its parent alcohol, 2-methoxyethanol, is low, with a NIOSH Recommended Exposure Limit (REL) of 0.1 ppm[7]. Given this, a cautious approach is warranted.

  • Engineering Controls (Primary): The primary method for controlling vapor exposure is the use of proper engineering controls. All work with 2-Methoxyethyl methyl carbonate should be conducted in a well-functioning chemical fume hood.

  • Respiratory Protection (Secondary): In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.

    • Respirator Type: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended[8][9][10].

    • Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.

Operational Protocols: A Step-by-Step Approach to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure and accidents.

Storage
  • Location: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.

  • Containers: Keep containers tightly closed to prevent the escape of vapors.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Handling
  • Ventilation: Always handle 2-Methoxyethyl methyl carbonate inside a certified chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.

  • Transfers: When transferring the liquid, use a funnel to minimize the risk of spills. For larger transfers, ensure proper grounding and bonding to prevent the buildup of static electricity.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a Chemical Fume Hood B->C D Ground and Bond Containers (for large transfers) C->D E Transfer using a Funnel D->E F Securely Close Container E->F G Clean Work Area F->G H Properly Remove and Dispose of Gloves G->H I Wash Hands Thoroughly H->I

Caption: A workflow diagram illustrating the key steps for the safe handling of 2-Methoxyethyl methyl carbonate.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of environmental stewardship and laboratory safety.

Waste Collection
  • Dedicated Waste Container: All waste containing 2-Methoxyethyl methyl carbonate should be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Methoxyethyl methyl carbonate," and an indication of its hazards (e.g., "Flammable," "Irritant").

  • Segregation: Do not mix this waste with other incompatible waste streams. Keep halogenated and non-halogenated solvent waste separate.

Spill Response

In the event of a spill, a prompt and informed response is crucial to mitigate the hazard.

  • Small Spills (manageable by lab personnel):

    • Alert others in the area.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Wear appropriate PPE, including respiratory protection if vapors are significant.

    • Contain the spill with an absorbent material suitable for flammable liquids (e.g., spill pads with a vapor barrier)[2][11]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbent material and spilled substance using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (requiring outside assistance):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team or local fire department.

    • Provide them with the Safety Data Sheet for 2-Methoxyethyl methyl carbonate.

Spill_Response_Plan Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Large Alert Alert Others in the Area SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain and Absorb Spill PPE->Contain Collect Collect Waste Contain->Collect Clean Clean and Decontaminate Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Call Call Emergency Response Evacuate->Call

Caption: A decision-making flowchart for responding to a spill of 2-Methoxyethyl methyl carbonate.

Final Disposal
  • Licensed Waste Contractor: All hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company. Follow your institution's procedures for waste pickup and disposal.

  • Do Not Drain Dispose: Never dispose of 2-Methoxyethyl methyl carbonate down the drain. As a flammable liquid and potential environmental contaminant, it is not suitable for sewer disposal[12][13].

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with handling 2-Methoxyethyl methyl carbonate, fostering a culture of safety and ensuring the well-being of all laboratory personnel.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23290296, 2-Methoxyethyl methyl carbonate. Retrieved from [Link]

  • Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves: Properties, Uses, and Safety Considerations. Retrieved from [Link]

  • International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1983). Current Intelligence Bulletin 39: The Glycol Ethers. Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: 2-METHOXYETHANOL. Retrieved from [Link]

  • New Jersey Department of Health. (2002, April). Hazard Summary: 2-METHOXYETHANOL. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • McGill University. (n.d.). HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. Retrieved from [Link]

  • Wayne State University. (n.d.). Flammable Liquids SOP. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

  • SSERC. (n.d.). Making an ester – Risk Assessment. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (2017, September 8). Hazardous Waste Management and Disposal System. Retrieved from [Link]

  • Washington State Department of Ecology. (2025, November). Laboratory Guide for Managing Dangerous Waste. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Shining Star. (2026). Niosh Approved Respirator Masks Complete Guide 2026. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]

Sources

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